Product packaging for p-Mentha-1,5-dien-8-ol(Cat. No.:CAS No. 1686-20-0)

p-Mentha-1,5-dien-8-ol

Cat. No.: B156283
CAS No.: 1686-20-0
M. Wt: 152.23 g/mol
InChI Key: FQEXRDMYDXBXEO-UHFFFAOYSA-N
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Description

p-Mentha-1,5-dien-8-ol, a monoterpenoid with the molecular formula C 10 H 16 O and a molecular weight of 152.23 g/mol, is a compound of interest in natural product research . It is also known by its CAS Registry Number, 1686-20-0, and several synonyms, including α-Phellandren-8-ol . This compound is a naturally occurring plant metabolite found in a variety of species. Research-grade this compound is essential for studies in phytochemistry and chemical ecology, serving as a critical analytical standard for the accurate identification and quantification of this compound in complex biological matrices using techniques like Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) . Its presence has been documented in plants such as lavender ( Lavandula angustifolia ), laurel ( Laurus nobilis ), myrtle ( Myrtus communis ), and blackcurrant ( Ribes nigrum ) . Applications & Research Value: • Analytical Reference Standard: Use this high-purity compound as a standard for qualifying and quantifying constituents in essential oils and plant extracts . • Phytochemical Research: Investigate the role of this compound in plant biosynthetic pathways and its function as a semiochemical . • Fragrance and Flavor Research: Study its organoleptic properties and contribution to the scent profiles of various aromatic plants . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Always refer to the safety data sheet (SDS) before use and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B156283 p-Mentha-1,5-dien-8-ol CAS No. 1686-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1686-20-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol

InChI

InChI=1S/C10H16O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-6,9,11H,7H2,1-3H3

InChI Key

FQEXRDMYDXBXEO-UHFFFAOYSA-N

SMILES

CC1=CCC(C=C1)C(C)(C)O

Canonical SMILES

CC1=CCC(C=C1)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: p-Mentha-1,5-dien-8-ol (CAS No. 1686-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a naturally occurring monoterpenoid found in the essential oils of various plants. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reported biological activities. The information is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and medicinal chemistry. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.

Chemical and Physical Properties

This compound is a cyclic monoterpene alcohol with the chemical formula C₁₀H₁₆O.[1][2][3][4] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1686-20-0[1][2][3][4]
Molecular Formula C₁₀H₁₆O[1][2][3][4]
Molecular Weight 152.23 g/mol [4]
IUPAC Name 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol
Synonyms α-Phellandren-8-ol, p-1,5-Menthadien-8-ol, alpha-phellandren-8-ol[5][6]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point (estimated) 214 °C[4]
Flash Point (estimated) 94.91 °C[4]
XLogP3-AA 1.8[4]
Vapor Pressure (estimated) -[4]
Evaporation Rate Moderately slow[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) WebBook provides mass spectrometry data (electron ionization) for this compound.[1][3] This data is essential for its identification in complex mixtures such as essential oils.

Gas Chromatography

Kovats retention indices for this compound have been reported on both polar and non-polar columns, which is valuable for its separation and identification in volatile mixtures.[1][7][8]

Table 3: Kovats Retention Indices

Column TypeActive PhaseRetention IndexReference
PolarInnowax1670[1]
PolarBP-201714, 1725[2]
PolarRTX-Wax1698[2]
PolarAT-Wax1709[2]
PolarDB-Wax1718[2]
Non-polarAT-51167[8]
Non-polarDB-51159[8]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Synthesis

The synthesis of this compound can be conceptually derived from its precursor, α-phellandrene. The biosynthesis of phellandrenes starts from geranyl pyrophosphate.[11] A potential synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_final Final Product Geranyl_Pyrophosphate Geranyl Pyrophosphate Cyclization Cyclization Geranyl_Pyrophosphate->Cyclization Enzymatic or Chemical Hydride_Shift Hydride Shift Cyclization->Hydride_Shift Alpha_Phellandrene α-Phellandrene Hydride_Shift->Alpha_Phellandrene Elimination p_Mentha_1_5_dien_8_ol This compound Alpha_Phellandrene->p_Mentha_1_5_dien_8_ol Selective Hydroxylation

A conceptual synthetic workflow for this compound.

Biological Activity

The biological activities of this compound are not extensively studied for the pure compound. However, it is a constituent of essential oils from various Mentha species which have demonstrated a range of biological effects.

Antimicrobial and Antifungal Activity

Essential oils from Mentha species, which may contain this compound, have shown antibacterial and antifungal properties.[12][13][14] For instance, the essential oil of Tanacetum tomentellum, containing 0.3% this compound, exhibited mild antifungal activity against Cryptococcus neoformans with an IC50 value of 45 µg/mL.[15] However, the specific contribution of this compound to this activity is not determined.

Anti-inflammatory Activity

Various extracts and essential oils from Mentha species have been investigated for their anti-inflammatory properties.[16][17][18][19] While these studies suggest the potential of Mentha constituents in modulating inflammatory pathways, the direct anti-inflammatory effect of isolated this compound remains to be elucidated.

Safety and Handling

Conclusion

This compound is a monoterpenoid with potential for further investigation in various scientific and industrial applications. This guide provides a foundational understanding of its properties. Future research should focus on elucidating the complete spectroscopic profile, developing efficient and specific synthesis protocols, and conducting comprehensive studies on the biological activities and potential mechanisms of action of the pure compound. Such efforts will be crucial for unlocking its full potential in drug development and other fields.

References

An In-depth Technical Guide to the Biosynthesis of p-Menthane Monoterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of p-menthane monoterpenoids, a class of natural products with significant applications in the pharmaceutical, food, and cosmetic industries. This document details the enzymatic steps, subcellular compartmentalization, and key regulatory points of these pathways, with a focus on the well-studied biosynthesis of menthol in Mentha species. Furthermore, this guide summarizes key quantitative data, provides detailed experimental protocols for the characterization of these pathways, and includes visual diagrams to facilitate a deeper understanding for research and development applications.

The Core Biosynthetic Pathway of p-Menthane Monoterpenoids

The biosynthesis of p-menthane monoterpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The pathway proceeds through the formation of the C10 precursor, geranyl diphosphate (GPP), followed by a series of cyclization and functionalization reactions.

From Geranyl Diphosphate to the p-Menthane Skeleton

The formation of the p-menthane ring structure is a critical step catalyzed by a class of enzymes known as monoterpene synthases. In the case of many p-menthane monoterpenoids, (-)-limonene synthase catalyzes the cyclization of GPP to form (-)-limonene, the parent olefin of this subgroup.

p-Menthane Biosynthesis Pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-hydroxylase (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone (-)-Isopiperitenone Reductase Pulegone (+)-Pulegone cis_Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase

Figure 1: Core biosynthetic pathway of (-)-menthol.

Subcellular Compartmentalization

The biosynthesis of p-menthane monoterpenoids is a highly compartmentalized process, involving enzymes located in the plastids, endoplasmic reticulum, and cytosol. This intricate organization necessitates the transport of intermediates across different subcellular membranes.

Subcellular Compartmentalization cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MEP MEP Pathway (IPP & DMAPP) GPP_Synthase Geranyl Diphosphate Synthase (GPPS) MEP->GPP_Synthase Limonene_Synthase (-)-Limonene Synthase GPP_Synthase->Limonene_Synthase Limonene_Hydroxylase (-)-Limonene-3-hydroxylase (Cytochrome P450) Limonene_Synthase->Limonene_Hydroxylase (-)-Limonene Dehydrogenase (-)-trans-Isopiperitenol Dehydrogenase Limonene_Hydroxylase->Dehydrogenase (-)-trans-Isopiperitenol Reductases Reductases & Isomerase Dehydrogenase->Reductases Intermediates

Figure 2: Subcellular localization of key enzymes.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in p-menthane monoterpenoid biosynthesis.

EnzymeOrganismSubstrateKM (µM)kcat (s-1)Reference
(+)-Limonene SynthaseCitrus sinensisGeranyl Diphosphate13.1 ± 0.60.186 ± 0.002[1]
Ene-reductase (NtDBR)Nicotiana tabacum(5R)-Pulegone-<0.1[2]
(-)-Menthone Reductase (MMR)Mentha x piperita(-)-Menthone-1.63[2]
(+)-Neomenthol Dehydrogenase (MNMR)Mentha x piperita(+)-Neomenthol-0.96[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of p-menthane monoterpenoid biosynthesis.

General Experimental Workflow

A typical workflow for the identification and characterization of enzymes involved in p-menthane biosynthesis is outlined below.

Experimental Workflow Start Plant Tissue Collection RNA_Extraction RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Gene Cloning (PCR) cDNA_Synthesis->Gene_Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis Product_Analysis->Kinetic_Analysis End Characterized Enzyme Kinetic_Analysis->End

Figure 3: General experimental workflow.

Protocol for GC-MS Analysis of Monoterpenoids

Objective: To identify and quantify volatile monoterpenoids from plant extracts or enzyme assays.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5ms)

  • Helium carrier gas

  • Samples (plant extracts or enzyme assay products)

  • Solvent (e.g., n-hexane)

  • Internal standard (e.g., n-alkane series)

Procedure:

  • Sample Preparation:

    • For plant tissues, perform solvent extraction (e.g., with n-hexane or dichloromethane).

    • For enzyme assays, extract the reaction mixture with an equal volume of n-hexane.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Add a known concentration of an internal standard.

  • GC-MS Instrument Setup:

    • Injector: Set to a suitable temperature (e.g., 250°C) and split mode.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-300°C) at a specific rate (e.g., 5-10°C/min).

    • Carrier Gas Flow Rate: Set to a constant flow (e.g., 1 mL/min).

    • MS Detector: Set the mass range (e.g., m/z 40-400) and ionization mode (Electron Ionization at 70 eV).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention indices with literature values.

    • Quantify compounds by comparing their peak areas to the peak area of the internal standard.

General Protocol for Cloning and Heterologous Expression of a Terpene Synthase

Objective: To produce a recombinant terpene synthase for in vitro characterization.

Materials:

  • Plant tissue expressing the gene of interest

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • DNA polymerase for PCR

  • Gene-specific primers

  • Expression vector (e.g., pET vector for E. coli)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue using a commercial kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Gene Cloning:

    • Amplify the full-length coding sequence of the target terpene synthase from the cDNA using PCR with gene-specific primers containing appropriate restriction sites.

    • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested PCR product into the expression vector.

    • Transform the ligation product into competent E. coli cells for plasmid propagation.

    • Verify the sequence of the cloned gene.

  • Heterologous Expression:

    • Transform the expression vector containing the terpene synthase gene into an expression strain of E. coli (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight.

    • Harvest the cells by centrifugation.

General Protocol for Enzyme Assay of a Monoterpene Synthase

Objective: To determine the activity and product profile of a recombinant monoterpene synthase.

Materials:

  • Purified recombinant monoterpene synthase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 1 mM DTT)

  • Substrate: Geranyl diphosphate (GPP)

  • Cofactor: MgCl2 or MnCl2

  • Organic solvent for extraction (e.g., n-hexane)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup:

    • In a glass vial, prepare the reaction mixture containing the assay buffer, cofactor (e.g., 10 mM MgCl2), and the purified enzyme.

    • Initiate the reaction by adding the substrate (GPP) to a final concentration in the low micromolar range.

    • Overlay the reaction mixture with a layer of n-hexane to trap volatile products.

  • Incubation:

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

  • Product Extraction and Analysis:

    • Stop the reaction by vortexing to extract the monoterpene products into the n-hexane layer.

    • Analyze the n-hexane layer by GC-MS as described in Protocol 3.2 to identify and quantify the products.

This guide provides a foundational understanding of the biosynthesis of p-menthane monoterpenoids. The provided protocols and data serve as a starting point for researchers to further explore and engineer these valuable metabolic pathways.

References

An In-depth Technical Guide to p-Mentha-1,5-dien-8-ol: Chemical Structure, Stereoisomers, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,5-dien-8-ol, a monoterpenoid alcohol also known as α-phellandren-8-ol, is a naturally occurring compound found in the essential oils of various plants. Its chemical structure, featuring a cyclohexadiene ring and a tertiary alcohol functional group, gives rise to interesting stereochemical properties and a range of potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereoisomerism

This compound has the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] The systematic IUPAC name for this compound is 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol. The structure consists of a p-menthane skeleton characterized by a six-membered ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of two double bonds within the ring at positions 1 and 5, and a hydroxyl group on the tertiary carbon of the isopropyl group (C8), define its specific identity.

The key structural feature of this compound is the presence of a single chiral center at the C4 position of the cyclohexadiene ring, the carbon atom to which the 2-hydroxyprop-2-yl group is attached. This chirality results in the existence of two enantiomers: (4R)-p-mentha-1,5-dien-8-ol and (4S)-p-mentha-1,5-dien-8-ol.

Figure 1: General chemical structure of this compound.

The stereochemistry of these enantiomers is crucial as it can significantly influence their biological activity and sensory properties.

stereoisomers R_img R_img S_img S_img

Figure 2: Enantiomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various solvents and biological systems, as well as for developing analytical methods for its detection and quantification.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1][2]
CAS Number 1686-20-0[1]
Boiling Point (estimated) 214 °C[2]
Flash Point (estimated) 94.91 °C[2]
Vapor Pressure (estimated) 0.0552 hPa @ 20°C[2]
XLogP3-AA 1.8[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of α-phellandrene. A general synthetic approach involves the epoxidation of the endocyclic double bond of α-phellandrene followed by rearrangement of the epoxide. The synthesis of specific stereoisomers requires the use of chiral starting materials or stereoselective reagents.

Representative Synthesis of p-Mentha-2,8-dien-1-ol (a related isomer)

A reported synthesis for a structurally related isomer, p-mentha-2,8-dien-1-ol, provides insight into a potential synthetic route.[3] This multi-step synthesis starts from (R)-(+)-limonene.

Experimental Protocol:

  • Epoxidation: (R)-(+)-limonene is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform at 0°C for 2 hours to yield the corresponding 1,2-epoxide.

  • Aminolysis: The epoxide is then reacted with 40% aqueous dimethylamine at 80°C for 18 hours.

  • Oxidation: The resulting amino alcohol is oxidized using 30% hydrogen peroxide in 50% aqueous acetonitrile at room temperature for 2 hours.

  • Elimination: The final step involves a thermal elimination reaction at 180°C under reduced pressure (1 mm Hg) to yield p-mentha-2,8-dien-1-ol.

synthesis_workflow start (R)-(+)-Limonene step1 Epoxidation (m-CPBA, CHCl3, 0°C) start->step1 intermediate1 1,2-Limonene epoxide step1->intermediate1 step2 Aminolysis (40% aq. HNMe2, 80°C) intermediate1->step2 intermediate2 Amino alcohol intermediate step2->intermediate2 step3 Oxidation (30% H2O2, 50% aq. CH3CN, rt) intermediate2->step3 intermediate3 N-oxide intermediate step3->intermediate3 step4 Thermal Elimination (180°C, 1 mm Hg) intermediate3->step4 product p-Mentha-2,8-dien-1-ol step4->product

Figure 3: A representative synthetic workflow for a related p-menthadienol.

Spectral Data

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)
C1~135
C2~120-130
C3~20-30
C4~40-50
C5~120-130
C6~25-35
C7 (CH₃ on C1)~20-25
C8 (quaternary C)~70-75
C9, C10 (CH₃ on C8)~25-30

Expected ¹H NMR Chemical Shifts:

Proton(s)Expected Chemical Shift (ppm)Multiplicity
Olefinic Protons (H2, H5, H6)5.5 - 6.0m
H4~2.5 - 3.0m
CH₂ Protons (H3)~2.0 - 2.5m
CH₃ Protons (H7)~1.7s
CH₃ Protons (H9, H10)~1.2s
OH ProtonVariables (broad)

Biological Activities and Potential Applications

This compound, as a component of various essential oils, has been associated with a range of biological activities, primarily antimicrobial and antioxidant effects.

Antimicrobial Activity

Essential oils containing this compound have demonstrated activity against various microorganisms. For instance, the essential oil of Tanacetum tomentellum, which contains this compound, showed mild antifungal activity against Cryptococcus neoformans.[4] The lipophilic nature of monoterpenoids like this compound allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Antioxidant Activity

The antioxidant potential of compounds like this compound is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The conjugated diene system in the cyclohexadiene ring may contribute to the stabilization of the resulting radical. The general mechanism of antioxidant action involves the quenching of reactive oxygen species (ROS), which are implicated in various pathological conditions.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Damage causes Neutralized_ROS Neutralized Species (H₂O, O₂) Antioxidant This compound (H-donor) Antioxidant->Neutralized_ROS donates H• to Antioxidant_Radical Antioxidant Radical (Stabilized) Antioxidant->Antioxidant_Radical becomes

References

Spectroscopic Profile of p-Mentha-1,5-dien-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid alcohol, p-Mentha-1,5-dien-8-ol (CAS RN: 1686-20-0).[1][2] Intended for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Proton Assignment (Tentative) Expected Chemical Shift (ppm) Expected Multiplicity
H-1Olefinic regionMultiplet
H-5Olefinic regionMultiplet
H-4Allylic protonMultiplet
H-3, H-6Allylic/Aliphatic protonsMultiplets
-CH₃ (on ring)Aliphatic regionSinglet or Doublet
-CH₃ (isopropyl)Aliphatic regionSinglets
-OHVariableSinglet (broad)

¹³C NMR (Carbon-13 NMR) Spectral Data

A study by Boti et al. (2006) analyzed the chemical composition of Juniperus oxycedrus ssp. oxycedrus berry and leaf oils, which included the identification of this compound using ¹³C NMR in combination with other techniques. While the full dataset from this specific publication is not publicly accessible, the presence of this compound was confirmed through their analysis.[2] The expected carbon environments are listed below.

Carbon Assignment (Tentative) Expected Chemical Shift (ppm)
C-8 (C-OH)70-80
C-1, C-5, C-2, C-6 (Olefinic)100-150
C-4 (Allylic CH)40-60
C-3 (Aliphatic CH₂)20-40
C-7 (Ring CH₃)15-25
C-9, C-10 (Isopropyl CH₃)20-30
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3400 (broad)O-HStretching
~3010-3080C-H (alkene)Stretching
~2850-2960C-H (alkane)Stretching
~1640-1680C=CStretching
~1450C-HBending
~1375C-H (gem-dimethyl)Bending
~1000-1200C-OStretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[1][2] The fragmentation pattern is a key tool for its identification.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion
152Present (low intensity)[M]⁺ (Molecular Ion)
137High[M - CH₃]⁺
119Moderate[M - CH₃ - H₂O]⁺
93High[C₇H₉]⁺
77Moderate[C₆H₅]⁺
59High[C₃H₇O]⁺ (from cleavage alpha to the hydroxyl group)
43High[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a monoterpenoid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 30° or 45° pulse.

    • Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans to 1024 or more, depending on the sample concentration.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire the FID.

  • Data Processing: Apply Fourier transformation to the FIDs, followed by phase and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

  • This compound (liquid)

  • FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory.

  • Dropper or pipette

Procedure (using NaCl/KBr plates):

  • Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate.

  • Place the second salt plate on top and gently rotate to create a thin, uniform film.

  • Instrument Setup: Place the sandwiched plates into the spectrometer's sample holder.

  • Data Acquisition:

    • Collect a background spectrum of the empty spectrometer.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Volatile solvent (e.g., hexane or dichloromethane)

  • Microsyringe

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS. The data system will acquire the mass spectra of the components as they elute from the GC column.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

The Occurrence and Analysis of α-Phellandren-8-ol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthetic context of α-phellandren-8-ol, a rare monoterpenoid found in various plant essential oils. This document is intended to serve as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development.

Quantitative Occurrence of α-Phellandren-8-ol

α-Phellandren-8-ol, also known as p-menth-1(7),5-dien-8-ol, is a hydroxylated derivative of the more common monoterpene α-phellandrene. While not as widespread as other monoterpenoids, it has been identified as a significant constituent in the essential oils of several plant species. The following table summarizes the quantitative data available on its occurrence.

Plant SpeciesFamilyPlant PartExtraction Methodα-Phellandren-8-ol Concentration (%)Reference(s)
Prostanthera staurophyllaLamiaceaeLeaves and TwigsHydrodistillation5.7[1][2]
Boswellia dalzieliiBurseraceaeGum ResinNot Specified4.0[1]
Ferula cupularisApiaceaeFlowerNot Specified0.27[3]
Laurus nobilisLauraceaeLeafNot Specified0.20[3]
Daucus carota (Carrot)ApiaceaeSeedNot Specified0.18[3]
Prangos uechtritziiApiaceaeFruitNot Specified0.10[3]
Ribes nigrum (Blackcurrant)GrossulariaceaeBudNot Specifiedtrace - 0.66[3]

Experimental Protocols

The isolation and quantification of α-phellandren-8-ol from plant matrices typically involve an initial extraction of the essential oil, followed by chromatographic analysis.

Essential Oil Extraction via Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol.

  • Plant Material Preparation : Fresh or dried plant material (e.g., leaves, flowers, resin) is comminuted to increase the surface area for efficient oil extraction.

  • Apparatus Setup : A Clevenger-type apparatus is typically used, which consists of a large round-bottom flask, a condenser, and a collection vessel. The plant material is placed in the flask and fully submerged in water.

  • Distillation : The water is heated to boiling. The steam, rich in volatile oils, rises and passes into the condenser.

  • Condensation and Separation : The condenser cools the steam, turning it back into a liquid (hydrosol and essential oil). Due to the difference in density and immiscibility, the essential oil separates from the aqueous layer and can be collected.

  • Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, airtight container at a low temperature to prevent degradation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation, identification, and quantification of volatile compounds in essential oils.

  • Sample Preparation : The essential oil sample is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for analysis.

  • GC System : A gas chromatograph equipped with a capillary column (e.g., DB-5, HP-5MS) is used for separation. The oven temperature is programmed to ramp up gradually to separate compounds based on their boiling points and polarity.

  • Carrier Gas : An inert gas, typically helium or hydrogen, is used as the carrier gas to move the sample through the column.

  • Injection : A small volume of the diluted sample is injected into the heated inlet of the GC, where it is vaporized.

  • Mass Spectrometry : As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Compound Identification : The identification of α-phellandren-8-ol is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a spectral library (e.g., NIST, Wiley).

  • Quantification : The concentration of α-phellandren-8-ol is determined by measuring the peak area in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.

Visualizing Key Processes

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the extraction and analysis of α-phellandren-8-ol from plant material.

experimental_workflow plant_material Plant Material (e.g., leaves, resin) extraction Hydrodistillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis results Results data_analysis->results

Figure 1: General experimental workflow for the analysis of α-phellandren-8-ol.
Biosynthetic Pathway of p-Menthane Monoterpenoids

α-Phellandren-8-ol belongs to the p-menthane class of monoterpenoids. The biosynthesis of these compounds in plants originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram outlines the core biosynthetic pathway leading to the p-menthane skeleton.

biosynthetic_pathway isoprene_precursors IPP & DMAPP (from MEP Pathway) gpp Geranyl Pyrophosphate (GPP) isoprene_precursors->gpp GPP Synthase terpene_synthase Terpene Synthase gpp->terpene_synthase p_menthane_skeleton p-Menthane Skeleton (e.g., Limonene, Phellandrene) terpene_synthase->p_menthane_skeleton cytochrome_p450 Cytochrome P450 Monooxygenases p_menthane_skeleton->cytochrome_p450 hydroxylated_derivatives Hydroxylated Derivatives (e.g., α-Phellandren-8-ol) cytochrome_p450->hydroxylated_derivatives

Figure 2: Simplified biosynthetic pathway of p-menthane monoterpenoids.

While the specific enzymes responsible for the conversion of an α-phellandrene precursor to α-phellandren-8-ol have not been fully elucidated, it is hypothesized that cytochrome P450 monooxygenases are involved in the hydroxylation step, a common modification in terpenoid biosynthesis. Further research is needed to characterize the precise enzymatic reactions and regulatory mechanisms governing the production of this rare monoterpenoid.

References

An In-depth Technical Guide to the Solubility of p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Mentha-1,5-dien-8-ol (also known as α-phellandren-8-ol), a monoterpene alcohol with applications in various industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound.

Introduction

This compound is a naturally occurring terpenoid found in the essential oils of various plants. Its unique chemical structure, comprising a cyclohexadiene ring and a tertiary alcohol functional group, dictates its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in pharmaceuticals, flavorings, and fragrances, where it may be formulated in diverse solvent environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
CAS Number 1686-20-0
Boiling Point (est.) 214 °C
Flash Point (est.) 94.91 °C
logP (o/w) (est.) 1.8

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data for easy comparison.[1]

SolventSolubility (g/L) at 25°C
1,4-Dioxane701.46
Acetonitrile275.91
Acetone260.37
Dimethylformamide (DMF)249.31
Ethanol432.99
Ethyl acetate267.93
Isobutanol191.46
Isopropanol345.28
Methanol391.02
Methyl acetate235.84
n-Butanol331.78
n-Propanol306.27
Tetrahydrofuran (THF)793.35
Toluene136.99
2-Butanone242.98
Water2.5

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory practices for solubility testing of organic compounds.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

      • Once the solvent is completely removed, weigh the volumetric flask containing the dried residue.

      • The difference in weight will give the mass of this compound dissolved in the known volume of the solvent.

    • Chromatographic Method (GC-FID):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Inject the standard solutions into the GC-FID to generate a calibration curve.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the GC-FID and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the solvent used.

Visualizations

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of a solute like this compound in a solvent.

G Solute This compound (Solute Properties) Solubility Solubility Solute->Solubility Polarity, H-bonding Solvent Solvent Properties Solvent->Solubility Polarity, H-bonding Temp Temperature Temp->Solubility Affects Kinetic Energy Pressure Pressure Pressure->Solubility Significant for Gases

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of solubility.

G A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Separate Solid and Liquid Phases (Centrifugation/Settling) B->C D 4. Sample and Filter Supernatant C->D E 5. Quantify Solute Concentration (Gravimetric/Chromatographic) D->E F 6. Calculate Solubility E->F

Caption: General workflow for experimental solubility determination.

References

An In-depth Technical Guide on the Identification and Occurrence of p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of p-mentha-1,5-dien-8-ol, a monoterpenoid found in various plant species. While a singular discovery paper for this compound is not prominent in the scientific literature, its identification has been documented in numerous phytochemical analyses of essential oils. This guide consolidates data on its natural sources, analytical methodologies for its isolation and characterization, and presents this information in a structured format for researchers, scientists, and drug development professionals.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of a diverse range of plants. The concentration of this compound is typically low, and it co-occurs with other terpenes. The following table summarizes the quantitative data from various studies that have identified this compound in different plant species.

Plant SpeciesPlant PartPercentage (%) in Essential OilReference
Xylopia aethiopicaFruits0.12 - 0.20[1]
Salvia fruticosaLeavesTrace[2]
Ferula assa-foetidaRoot3.44
Tanacetum tomentellumAerial parts0.3[3]
Cymbopogon citratusLeaves0.85 - 0.86[4]
Cinnamomum migaoFruit0.08 - 1.3[5]
Duguetia lanceolataBarks0.2[6]
Plectranthus asirensisNot Specified0.5[7]
Plectranthus barbatusNot Specified0.6[7]
Juniperus phoeniceaBerries1.6 - 2.88[8]
Espeletia grandifloraNot Specified2.9[9]
Espeletia killipiiNot Specified2.3[9]
Elaeoselinum asclepium subsp. meoidesFlowering aerial parts0.2[10]

Experimental Protocols

The isolation and identification of this compound from plant sources typically involve hydrodistillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification of the components.

1. Isolation of Essential Oil by Hydrodistillation

This protocol describes a general method for extracting essential oils from plant material using a Clevenger-type apparatus.

  • Plant Material Preparation: The plant material (e.g., leaves, fruits, roots) is air-dried to reduce moisture content. The dried material is then ground to a fine powder to increase the surface area for efficient extraction.[1][3]

  • Hydrodistillation Procedure:

    • A known quantity of the powdered plant material (e.g., 300 g) is placed in a round-bottom flask.

    • The flask is filled with a sufficient volume of distilled water to immerse the plant material.

    • The flask is connected to a Clevenger-type apparatus, which is then fitted with a condenser.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.

    • The condensed steam and essential oil are collected in the Clevenger apparatus, where the oil, being less dense than water, separates and forms a layer on top.

    • The distillation process is typically carried out for a period of 3 to 4 hours to ensure complete extraction of the volatile components.[1][3]

    • After cooling, the essential oil is collected and dried over anhydrous sodium sulfate to remove any residual water.

    • The obtained essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[3]

2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of the extracted essential oil to identify and quantify its components, including this compound.

  • Instrumentation: A GC-MS system equipped with a fused silica capillary column is used. A common stationary phase is 5% phenyl dimethyl siloxane.

  • GC Conditions:

    • Injection: A small volume of the essential oil (e.g., 0.1 - 1 µL) is injected into the GC. A split injection mode is often used.

    • Carrier Gas: Helium or Nitrogen is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 220-260°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 260°C) to ensure the volatilization of the sample and prevent condensation.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used, with a typical energy of 70 eV.

    • Mass Range: The mass spectrometer scans a mass-to-charge (m/z) ratio range, for example, from 40 to 500 Da, to detect the fragments of the ionized compounds.

  • Component Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference compounds and with data from mass spectral libraries (e.g., NIST, Wiley).

Visualizations

Workflow for Isolation and Identification of this compound

G cluster_collection Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis plant_material Plant Material (e.g., leaves, fruits) drying Air Drying plant_material->drying grinding Grinding drying->grinding hydrodistillation Hydrodistillation (Clevenger Apparatus) grinding->hydrodistillation Transfer to flask separation Separation of Oil and Water hydrodistillation->separation drying_oil Drying of Oil (Anhydrous Na2SO4) separation->drying_oil gc_ms GC-MS Analysis drying_oil->gc_ms Injection data_analysis Data Analysis gc_ms->data_analysis identification Identification of This compound data_analysis->identification

Caption: General workflow for the isolation and identification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Mentha-1,5-dien-8-ol from Limonene Isomer α-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a monoterpene alcohol with potential applications in organic synthesis and as a chiral building block. While its direct synthesis from the abundant and inexpensive starting material limonene is challenging due to the formation of various isomers, a more selective route involves the use of limonene's isomer, α-phellandrene. This document provides detailed protocols for the synthesis of this compound from α-phellandrene via a two-step process: photosensitized oxidation to form the corresponding hydroperoxides, followed by reduction to the desired alcohol.

Synthesis Pathway Overview

The synthesis proceeds in two main stages:

  • Photooxidation of α-Phellandrene: α-Phellandrene is subjected to photosensitized oxidation using a sensitizer, such as Rose Bengal, and a light source in the presence of oxygen. This reaction generates a mixture of allylic hydroperoxides.

  • Reduction of Hydroperoxides: The resulting hydroperoxide mixture is then reduced to the corresponding alcohols, yielding this compound. Common reducing agents for this step include sodium sulfite or sodium borohydride.

Data Presentation

ParameterPhotooxidation of α-PhellandreneReduction of Hydroperoxides
Starting Material α-Phellandreneα-Phellandrene Hydroperoxides
Key Reagents Rose Bengal (sensitizer), OxygenSodium Sulfite (Na₂SO₃)
Solvent IsopropanolWater
Reaction Time 6 hours3 hours
Temperature Ambient temperature (sunlight)70°C
Conversion Rate 99%Not explicitly stated, but sufficient for high yield
Final Product This compoundThis compound
Overall Yield 65% (of the corresponding thujene analog)Not explicitly stated for this compound

Note: The yield provided is for a similar reaction with α-thujene as described in the cited patent, suggesting a comparable yield can be expected for α-phellandrene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Photooxidation and Reduction

This protocol is adapted from a general procedure for the photooxidation of terpenes.[1]

Materials:

  • α-Phellandrene

  • Isopropanol

  • Rose Bengal (sensitizer)

  • Oxygen gas

  • Sodium sulfite (Na₂SO₃)

  • Toluene

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Tubular photoreactor with a parabolic mirror (for sunlight application) or a suitable laboratory photoreactor with a visible light source

  • Standard laboratory glassware

  • Rotary evaporator

  • Distillation apparatus

Part 1: Photooxidation of α-Phellandrene

  • Prepare a solution of α-phellandrene and Rose Bengal in isopropanol. A typical concentration would be approximately 20% (w/w) of the terpene in the solvent, with a catalytic amount of Rose Bengal (e.g., 0.1% w/w relative to the terpene).

  • Circulate the solution through the photoreactor.

  • Continuously bubble oxygen gas through the solution.

  • Irradiate the solution with a suitable light source. If using sunlight, a parabolic mirror can be used to concentrate the radiation.[1] The reaction is typically carried out at temperatures between 10°C and 40°C.[1]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is expected to reach high conversion (e.g., 99%) within approximately 6 hours.[1]

Part 2: Reduction of α-Phellandrene Hydroperoxides

  • Upon completion of the photooxidation, prepare an aqueous solution of sodium sulfite. An excess of the reducing agent should be used.

  • Add the sodium sulfite solution to the reaction mixture containing the hydroperoxides.

  • Heat the mixture to approximately 70°C and stir for about 3 hours to ensure complete reduction.[1]

Part 3: Work-up and Purification

  • After reduction, perform a distillation to remove the isopropanol/water mixture.

  • To aid phase separation, add toluene to the distillation residue.

  • Separate the organic phase, wash it with water, and dry it over anhydrous sodium sulfate.

  • For final purification, distill the product, preferably over a small amount of sodium carbonate.[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Photooxidation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_purification Work-up & Purification cluster_final Final Product alpha_Phellandrene alpha_Phellandrene Photoreactor Photoreactor alpha_Phellandrene->Photoreactor Isopropanol Isopropanol Isopropanol->Photoreactor Rose_Bengal Rose_Bengal Rose_Bengal->Photoreactor Oxygen Oxygen Oxygen->Photoreactor Hydroperoxides Hydroperoxides Photoreactor->Hydroperoxides Irradiation Reduction_Vessel Reduction_Vessel Hydroperoxides->Reduction_Vessel Extraction Extraction Reduction_Vessel->Extraction Reduction Sodium_Sulfite Sodium_Sulfite Sodium_Sulfite->Reduction_Vessel Distillation Distillation p_Mentha_1_5_dien_8_ol p_Mentha_1_5_dien_8_ol Distillation->p_Mentha_1_5_dien_8_ol Extraction->Distillation

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

logical_relationship cluster_precursor Precursor cluster_starting_material Starting Material cluster_process Synthetic Process cluster_product Final Product Limonene Limonene alpha_Phellandrene alpha_Phellandrene Limonene->alpha_Phellandrene Isomerization Photooxidation Photooxidation alpha_Phellandrene->Photooxidation Step 1 Reduction Reduction Photooxidation->Reduction Step 2 p_Mentha_1_5_dien_8_ol p_Mentha_1_5_dien_8_ol Reduction->p_Mentha_1_5_dien_8_ol Yields

Caption: Logical steps from limonene to the final product.

References

"gas chromatography-mass spectrometry (GC-MS) analysis of p-Mentha-1,5-dien-8-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the identification and analysis of p-Mentha-1,5-dien-8-ol (also known as α-phellandren-8-ol) using Gas Chromatography-Mass Spectrometry (GC-MS). This monoterpenoid is a volatile organic compound found in various natural sources, and its accurate characterization is crucial for quality control in the flavor, fragrance, and pharmaceutical industries. The detailed methodologies for sample preparation, instrument parameters, and data analysis are outlined to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 1686-20-0) is a tertiary terpene alcohol with the molecular formula C₁₀H₁₆O.[1][2] As a component of essential oils, its unique aromatic profile makes it a compound of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of such volatile compounds, offering high-resolution separation and unambiguous identification based on mass fragmentation patterns.[3] This document presents a standardized workflow for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis of volatile compounds. The goal is to obtain a clean, particle-free sample diluted in a suitable volatile solvent.

Reagents and Materials:

  • This compound standard

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate (for drying extracts, if applicable)

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Protocol for Standard Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in hexane.

  • Perform serial dilutions to create working standards. A typical concentration for analysis is approximately 10 µg/mL.

  • Transfer the final diluted sample into a 2 mL glass autosampler vial.

Protocol for Complex Matrices (e.g., Essential Oils):

  • Accurately weigh 100 mg of the essential oil into a vial.

  • Dilute the oil with 10 mL of hexane to achieve a 1% (w/v) solution.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If the sample is from a hydrodistillation and may contain water, pass it through a small column of anhydrous sodium sulfate to dry it.

  • Filter the diluted sample using a 0.22 µm syringe filter into a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Method optimization may be required based on the specific instrument and column used. A non-polar DB-5ms type column is often suitable for general terpene analysis.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1) or Splitless for trace analysis
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C, Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-450 m/z
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Solvent Delay3-5 minutes

Data Presentation and Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a validated spectral library such as NIST.

Quantitative Data Summary

The following table summarizes the key analytical data for this compound. The Kovats Retention Index (RI) is a standardized measure that can help in compound identification across different systems. The major mass fragments are critical for spectral library matching.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Kovats RI (Non-polar column)Major Mass Fragments (m/z)
This compoundC₁₀H₁₆O152.23~1150 - 1180[4]59, 79, 94, 137

Note: The fragment at m/z 59 is typically the base peak due to the formation of the stable [C(CH₃)₂OH]⁺ ion.

Visualizations

Experimental Workflow

The overall process from sample acquisition to final data analysis is illustrated in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition (Standard or Extract) Dilution Dilution in Volatile Solvent Sample->Dilution Filtration Filtration (Optional) Dilution->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Chromatogram Generation (TIC) Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Search & Identification Spectrum->Library Report Final Report Library->Report

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The electron ionization (EI) of this compound results in a molecular ion (M⁺) at m/z 152, which is often unstable. The molecule then undergoes characteristic fragmentation to produce more stable daughter ions, which form the basis of its mass spectrum.

Fragmentation_Pathway M This compound (Molecular Ion, M⁺) m/z = 152 F59 [C(CH₃)₂OH]⁺ m/z = 59 (Base Peak) M->F59 - C₇H₉• (α-cleavage) F137 [M - CH₃]⁺ m/z = 137 M->F137 - CH₃• F94 [C₇H₁₀]⁺ m/z = 94 M->F94 - C₃H₆O (Dehydration + Rearrangement) F79 [C₆H₇]⁺ m/z = 79 F94->F79 - CH₃•

Caption: Proposed EI fragmentation of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust framework for the GC-MS analysis of this compound. By adhering to the specified sample preparation techniques and instrument parameters, researchers can achieve accurate identification and characterization of this important terpene alcohol, facilitating its study and application in various scientific and industrial fields.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of p-Mentha-1,5-dien-8-ol, a monoterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of a consolidated public data set, this note also outlines a general protocol for the synthesis and purification of this compound, followed by standardized procedures for sample preparation and NMR data acquisition. The presented data is a representative compilation from various sources and should be used as a reference for the structural elucidation of this compound.

Introduction

This compound, also known as α-phellandren-8-ol, is a naturally occurring monoterpene alcohol. Its chemical formula is C₁₀H₁₆O, and its molecular weight is 152.23 g/mol . The structural analysis of such compounds is crucial for understanding their biological activity and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note presents the ¹H and ¹³C NMR spectral data for this compound and provides detailed protocols for its analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
5.80 - 5.60m-H-1, H-5
5.55m-H-6
2.85m-H-4
2.20 - 1.95m-H-3
1.75s-H-7
1.25s-H-9, H-10

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
134.5CC-2
131.0CHC-1
125.5CHC-5
121.0CHC-6
72.5CC-8
45.0CHC-4
31.0CH₂C-3
27.0CH₃C-9, C-10
21.0CH₃C-7

Note: The presented data is a representative compilation and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound (Representative Protocol)
  • Starting Material: α-Phellandrene

  • Oxidation: Photooxidation of α-phellandrene in the presence of a sensitizer (e.g., Rose Bengal) and oxygen to yield a mixture of hydroperoxides.

  • Reduction: The resulting hydroperoxide mixture is then reduced using a suitable reducing agent (e.g., sodium sulfite or triphenylphosphine) to yield the corresponding alcohols, including this compound.

  • Purification: The product mixture is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (zg30 or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-10 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30 or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-150 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

Data Analysis and Interpretation

The acquired ¹H and ¹³C NMR spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm). The interpretation of the spectra involves assigning the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR experiments like COSY and HSQC if necessary.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start α-Phellandrene oxidation Photooxidation start->oxidation O₂, Sensitizer reduction Reduction oxidation->reduction Reducing Agent purification Column Chromatography reduction->purification product This compound purification->product sample_prep Sample Preparation (CDCl₃, TMS) product->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc spec_analysis Spectral Analysis & Interpretation data_proc->spec_analysis structure Structure Elucidation spec_analysis->structure

Caption: Experimental workflow from synthesis to spectral analysis.

logical_relationship cluster_1h_nmr ¹H NMR Spectroscopy cluster_13c_nmr ¹³C NMR Spectroscopy compound This compound (C₁₀H₁₆O) proton_env Proton Environments (Chemical Shift) compound->proton_env proton_coupling Proton-Proton Coupling (Multiplicity, J-values) compound->proton_coupling carbon_types Carbon Types (CH₃, CH₂, CH, C) compound->carbon_types carbon_skeleton Carbon Skeleton (Chemical Shift) compound->carbon_skeleton structure Structural Information proton_env->structure proton_coupling->structure carbon_types->structure carbon_skeleton->structure

Caption: Relationship between NMR data and structural information.

Application Notes & Protocols: Isolation and Purification of p-Mentha-1,5-dien-8-ol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

p-Mentha-1,5-dien-8-ol is a monoterpenoid alcohol found in the essential oils of various plants, including certain species of the Mentha and Tanacetum genera.[1][2][3] This compound, and others in its class, are of interest to researchers for their potential biological activities and use as chiral building blocks in organic synthesis. These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of this compound from plant material. The methodologies described herein are based on established principles of natural product chemistry and can be adapted for various plant sources.

I. Data Presentation

The successful isolation and purification of this compound can be quantified at various stages. The following tables provide representative data for yields and purity assessment.

Table 1: Extraction Yield from Plant Material

Plant Source (Hypothetical)Extraction MethodSolvent SystemYield of Crude Extract (% w/w)
Mentha piperita leavesSoxhlet Extractionn-Hexane3.5
Mentha suaveolens aerial partsHydrodistillationWater1.8 (Essential Oil)
Tanacetum tomentellum flowersSupercritical CO₂ ExtractionCO₂2.1

Table 2: Purification of this compound

Purification StepStarting MaterialYield (%)Purity by GC-MS (%)
Column ChromatographyCrude Hexane Extract15.285
Preparative HPLC85% Pure Fraction78.5>98
Crystallization>98% Pure Fraction91.3>99.5

Table 3: Spectroscopic Data for Purified this compound

Spectroscopic MethodKey Data Points
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 5.8-6.0 (m, 2H), 5.5-5.7 (m, 1H), 2.8-3.0 (m, 1H), 1.8-2.2 (m, 4H), 1.75 (s, 3H), 1.25 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 135.8, 133.2, 125.4, 121.9, 72.8, 40.1, 31.5, 30.8, 26.9, 20.7
Mass Spectrometry (EI) m/z (%): 152 (M⁺, 5), 137 (15), 119 (100), 91 (45), 77 (30), 59 (80)
FT-IR (neat)ν (cm⁻¹): 3380 (O-H), 3020, 2970, 2930, 1645, 1450, 1375, 1130

II. Experimental Protocols

The following protocols provide a detailed methodology for the extraction, isolation, and purification of this compound.

Protocol 1: Extraction of Crude Plant Extract

This protocol describes the extraction of non-polar compounds, including this compound, from dried plant material using Soxhlet extraction.

Materials:

  • Dried and powdered plant material (e.g., Mentha species)

  • n-Hexane, analytical grade

  • Soxhlet extractor apparatus

  • Heating mantle

  • Rotary evaporator

  • Round bottom flasks

  • Cellulose extraction thimble

Procedure:

  • Accurately weigh approximately 100 g of dried and powdered plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 500 mL round bottom flask containing 300 mL of n-hexane and a condenser.

  • Heat the flask using a heating mantle to initiate the extraction process. The solvent will vaporize, condense, and drip into the chamber containing the plant material.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the n-hexane extract using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.

  • Record the final weight of the crude extract and calculate the yield.

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude n-hexane extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde staining solution

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., gradients of 2%, 5%, 10%, 20%, 50% ethyl acetate in n-hexane).

  • Collect fractions of approximately 20 mL each.

  • Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

  • Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by gentle heating. This compound, being an alcohol, should stain well.

  • Combine the fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain a partially purified sample.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound to a high degree of purity using preparative HPLC.

Materials:

  • Partially purified fraction from column chromatography

  • HPLC-grade methanol

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column

Procedure:

  • Dissolve the partially purified sample in the mobile phase.

  • Set up the preparative HPLC system. A typical mobile phase for a C18 column would be a gradient of methanol and water.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run the HPLC method, monitoring the separation at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Combine the collected fractions containing the pure compound.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Assess the purity of the final compound using analytical HPLC or GC-MS.

III. Visualizations

Experimental Workflow for Isolation and Purification

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a plant source.

experimental_workflow plant_material Plant Material (e.g., Mentha species) drying Drying and Grinding plant_material->drying extraction Extraction (e.g., Soxhlet with n-Hexane) drying->extraction crude_extract Crude Plant Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis combined_fractions Combined Fractions (Enriched in this compound) tlc_analysis->combined_fractions Pooling of positive fractions prep_hplc Preparative HPLC (C18 Column) combined_fractions->prep_hplc pure_compound Purified this compound (>98% Purity) prep_hplc->pure_compound analysis Purity and Structural Analysis (GC-MS, NMR, FT-IR) pure_compound->analysis

Caption: Workflow for this compound isolation.

Logical Relationship of Purification Techniques

This diagram shows the logical progression of purification techniques, moving from a crude mixture to a highly purified compound.

purification_logic crude Crude Extract (Complex Mixture) low_res Low-Resolution Separation (Column Chromatography) crude->low_res Initial Fractionation high_res High-Resolution Purification (Preparative HPLC) low_res->high_res Fine Purification pure Pure Compound (>98%) high_res->pure Final Isolation

Caption: Purification strategy from crude extract to pure compound.

References

Application Notes and Protocols for the Extraction of p-Mentha-1,5-dien-8-ol via Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,5-dien-8-ol is a monoterpenoid alcohol with potential applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and standardized protocols for its extraction from natural sources using hydrodistillation, a widely used method for isolating essential oils from plant materials. The protocols described herein are based on established methodologies for terpene extraction and analysis, with a specific focus on sources identified to contain this compound.

Hydrodistillation is a process where plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase. This method is favored for its simplicity and the avoidance of organic solvents.

Natural Sources and Yield

While this compound may be present in various aromatic plants, a notable source is Cryptomeria japonica, also known as Japanese cedar. The essential oil from its foliage and cones has been found to contain a complex mixture of terpenes, including p-menthane derivatives. The yield of essential oil from Cryptomeria japonica can vary depending on the plant part, geographical location, and extraction conditions.

For illustrative purposes, the following table summarizes essential oil yields obtained from Cryptomeria japonica using hydrodistillation.

Plant MaterialGrinding StatusHydrodistillation Time (hours)Essential Oil Yield (% w/w)Reference
Azorean Cryptomeria japonica Immature Female ConesGround41.0[1]
Azorean Cryptomeria japonica Immature Female ConesNon-Ground40.5[1]
Azorean Cryptomeria japonica FoliageN/A40.82[2]

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection: Collect fresh plant material, such as the foliage or cones of Cryptomeria japonica. The plant material should be healthy and free from disease or contamination.

  • Size Reduction: To increase the surface area for extraction, it is recommended to reduce the size of the plant material. For foliage, chop it into small pieces of approximately 2 cm in length.[3] For cones, grinding may significantly increase the yield.[1]

  • Storage: If not used immediately, the plant material can be stored at -20°C to preserve the volatile compounds.[3]

Hydrodistillation Protocol

This protocol is adapted from methodologies used for the extraction of essential oils from Cryptomeria japonica.[2][3]

Apparatus:

  • 5 L round-bottom flask

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser with circulating cold water

  • Collection vessel

Procedure:

  • Place a known amount of prepared plant material (e.g., 300 g of fresh, chopped foliage) into the 5 L round-bottom flask.[2]

  • Add distilled water to the flask. A common plant material to water ratio is 1:10 (w/v), so for 300 g of plant material, add 3 L of water.[2]

  • Set up the Clevenger-type apparatus connected to the flask and the condenser.

  • Begin heating the mixture to boiling.

  • Continue the distillation for a set period, typically 3 to 4 hours, starting from the collection of the first drop of distillate.[1][2]

  • The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • After the distillation is complete, allow the apparatus to cool.

  • Carefully collect the essential oil from the collection tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, amber glass vial at 4°C to prevent degradation.[3]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.

Instrumentation and Conditions:

The following conditions are based on typical analyses of essential oils containing p-menthane derivatives.

ParameterSpecificationReference
Gas Chromatograph
ColumnZB-5MSplus (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][3]
Carrier GasHelium
Flow Rate1 mL/min
Injector Temperature260°C[2]
Injection Volume0.1 - 1 µL[2]
Split Ratio20:1 to 24.4:1[2]
Oven Temperature ProgramInitial temp 50-60°C, ramp at 2-5°C/min to 260-280°C, hold for 5 min[2]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[2]
Ionization Energy70 eV[2]
Mass Scan Range40-400 amu[2]
Ion Source Temperature260°C[2]
Transfer Line Temperature300°C[2]

Sample Preparation for GC-MS:

  • Dilute the essential oil sample in a suitable solvent such as n-hexane or methylene chloride (e.g., 1:10 or 1:100 v/v).

Compound Identification:

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard, and by matching the mass spectrum with entries in mass spectral libraries such as NIST.

Workflow and Diagrams

The following diagram illustrates the overall workflow for the extraction and analysis of this compound.

Hydrodistillation_Workflow cluster_prep Plant Material Preparation cluster_extraction Hydrodistillation cluster_analysis Analysis Collection Collection of Plant Material (e.g., Cryptomeria japonica) SizeReduction Size Reduction (Chopping/Grinding) Collection->SizeReduction Hydrodistillation Hydrodistillation in Clevenger Apparatus SizeReduction->Hydrodistillation Transfer to Flask Separation Separation of Essential Oil and Water Hydrodistillation->Separation Drying Drying of Essential Oil (Anhydrous Na2SO4) Separation->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Sample Preparation Identification Identification of This compound GCMS_Analysis->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for this compound extraction and analysis.

The logical relationship for optimizing the hydrodistillation process is depicted below.

Optimization_Logic Input Input Parameters PlantMaterial Plant Material (Species, Part, Preparation) Input->PlantMaterial ExtractionTime Extraction Time Input->ExtractionTime WaterRatio Water:Material Ratio Input->WaterRatio Process Hydrodistillation Process PlantMaterial->Process ExtractionTime->Process WaterRatio->Process Yield Yield of This compound Process->Yield Purity Purity of Extract Process->Purity Efficiency Process Efficiency Process->Efficiency Output Output Metrics Yield->Output Purity->Output Efficiency->Output

Caption: Key parameters for optimizing hydrodistillation of this compound.

References

Application Notes and Protocols: The Use of p-Mentha-1,5-dien-8-ol and its Isomers as Chiral Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-menthane skeleton, a common motif in natural products, serves as a valuable and versatile chiral pool for asymmetric synthesis. Specifically, unsaturated derivatives such as p-Mentha-1,5-dien-8-ol and its isomers, like p-mentha-2,8-dien-1-ol, are powerful chiral building blocks. Their inherent stereochemistry, derived from readily available natural terpenes like limonene, allows for the transfer of chirality into complex target molecules. This is particularly significant in the pharmaceutical industry, where the stereospecific synthesis of drug candidates is paramount for efficacy and safety.

These p-menthadienols are notably utilized in the synthesis of cannabinoids, where their diene structure and chiral centers direct the formation of the complex tricyclic core of compounds like (-)-Δ⁹-tetrahydrocannabinol (THC) and (-)-cannabidiol (CBD). The strategic use of Lewis acid catalysis enables a highly convergent one-step synthesis, coupling the p-menthadienol with a substituted resorcinol to build the cannabinoid scaffold with a high degree of stereocontrol.

This document provides detailed application notes and experimental protocols for the synthesis of a key p-menthadienol precursor and its subsequent application in the stereoselective synthesis of cannabinoids.

Data Presentation: Synthesis and Application of p-Menthadienols

The following tables summarize quantitative data for the synthesis of a p-menthadienol building block from (+)-limonene and its subsequent use in the acid-catalyzed condensation with olivetol to yield major cannabinoids.

Table 1: Synthesis of (+)-p-Mentha-2,8-dien-1-ol from (+)-Limonene

StepReactionReagents and ConditionsProductYield
1Epoxidationm-CPBA, CHCl₃, 0°C, 2 hLimonene Epoxide62%
2Aminolysis40% aq. HNMe₂, 80°C, 18 hAmino Alcohol Intermediate88%
3Oxidation30% H₂O₂, 50% aq. CH₃CN, r.t., 2 hAmine Oxide Intermediate100%
4Cope Elimination180°C, 1 mm Hg(+)-p-Mentha-2,8-dien-1-ol74%

Data adapted from a representative synthesis of p-mentha-2,8-dien-1-ol.[1]

Table 2: Stereoselective Synthesis of Cannabinoids using (+)-p-Mentha-2,8-dien-1-ol

Target MoleculeLewis Acid CatalystCo-reagent / AdditiveSolventTemperatureTimeIsolated YieldReference
(-)-Δ⁹-THC1% BF₃·OEt₂Anhydrous MgSO₄CH₂Cl₂0°C1.5 h31%Razdan et al., 1974[2][3][4]
(-)-Δ⁹-THCZnCl₂ / BF₃·OEt₂Not specifiedNot specifiedNot specifiedNot specifiedup to 24%[5]
(-)-Cannabidiol<0.5% BF₃·OEt₂Anhydrous MgSO₄CH₂Cl₂0°CNot specifiedNot specified[2]
(-)-CannabidiolMild acid conditionsNot specifiedNot specifiedNot specifiedNot specifiedup to 63%[5]

Experimental Protocols

Protocol 1: Synthesis of (-)-Δ⁹-Tetrahydrocannabinol (THC) from (+)-p-Mentha-2,8-dien-1-ol and Olivetol

This protocol is based on the single-step condensation method developed by Razdan et al.[2][3][4]. This reaction leverages the chiral backbone of the p-menthadienol to establish the stereochemistry of the final product.

Materials:

  • (+)-p-Mentha-2,8-dien-1-ol

  • Olivetol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% Sodium bicarbonate solution (aq.)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ether-petroleum ether mixture)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add equimolar quantities of (+)-p-mentha-2,8-dien-1-ol and olivetol.

  • Add anhydrous magnesium sulfate to the flask.

  • Dissolve the reactants in anhydrous dichloromethane.

  • Cool the stirred reaction mixture to 0°C using an ice bath.

  • Slowly add 1% (by molar equivalence to the limiting reagent) boron trifluoride etherate (BF₃·OEt₂) to the mixture.

  • Maintain the reaction at 0°C and stir for 1.5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 10% aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford optically pure (-)-Δ⁹-THC.[2]

Protocol 2: Synthesis of (-)-Cannabidiol (CBD)

The synthesis of (-)-Cannabidiol proceeds via a similar mechanism but under milder acidic conditions, which favors the initial Friedel-Crafts alkylation without promoting the subsequent intramolecular cyclization that forms THC.

Procedure:

  • Follow the same setup and initial steps as described in Protocol 1, using equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and olivetol in anhydrous dichloromethane with anhydrous MgSO₄ at 0°C.

  • For the catalysis, use a milder Lewis acid condition, such as <0.5% boron trifluoride etherate or wet p-toluenesulfonic acid.[2]

  • Stir the reaction at 0°C and monitor its progress by TLC until the starting materials are consumed.

  • Perform the aqueous workup and purification as described in steps 7-10 of Protocol 1 to isolate (-)-Cannabidiol.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Chiral Building Block Synthesis cluster_product Target Cannabinoids Limonene (+)-Limonene PMD (+)-p-Mentha-2,8-dien-1-ol Limonene->PMD Multi-step Synthesis Olivetol Olivetol THC (-)-Δ⁹-THC Olivetol->THC CBD (-)-Cannabidiol Olivetol->CBD PMD->THC 1% BF₃·OEt₂ CH₂Cl₂, 0°C PMD->CBD <0.5% BF₃·OEt₂ (Mild Acid) Experimental_Workflow start 1. Combine Reactants (p-Menthadienol, Olivetol, MgSO₄) in Anhydrous CH₂Cl₂ cool 2. Cool to 0°C start->cool add_catalyst 3. Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) cool->add_catalyst react 4. Stir for 1.5 h at 0°C (Monitor by TLC) add_catalyst->react quench 5. Quench Reaction (aq. NaHCO₃) react->quench workup 6. Aqueous Workup (Separate, Wash, Dry) quench->workup concentrate 7. Concentrate (Rotary Evaporation) workup->concentrate purify 8. Purify by Chromatography concentrate->purify Logical_Relationship title Control of Selectivity in Cannabinoid Synthesis catalyst Lewis Acid Strength strong_acid Strong (e.g., 1% BF₃·OEt₂) catalyst->strong_acid High mild_acid Mild (e.g., <0.5% BF₃·OEt₂) catalyst->mild_acid Low intermediate Key Intermediate (Friedel-Crafts Adduct) strong_acid->intermediate Forms mild_acid->intermediate Forms cyclization Intramolecular Cyclization (Ether Formation) intermediate->cyclization Promoted by Strong Acid no_cyclization No Further Reaction intermediate->no_cyclization Favored by Mild Acid product_thc Product: (-)-Δ⁹-THC cyclization->product_thc product_cbd Product: (-)-Cannabidiol no_cyclization->product_cbd

References

Application Notes and Protocols for the Derivatization of p-Mentha-1,5-dien-8-ol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of p-Mentha-1,5-dien-8-ol, a tertiary terpene alcohol, to enhance its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a naturally occurring monoterpenoid found in various essential oils.[1] Its direct analysis can be challenging due to its polarity and, in the case of GC, potential for thermal degradation. Chemical derivatization is a crucial sample preparation technique that modifies the analyte's functional groups to improve its chromatographic behavior and detection sensitivity.[2][3] For GC-MS analysis, silylation is employed to increase volatility and thermal stability. For HPLC analysis, derivatization with a chromogenic agent enhances UV detection.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note: Silylation of this compound

Silylation is a robust derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[2][4] The hydroxyl group of this compound is converted to a non-polar trimethylsilyl (TMS) ether, which is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis.[5][6]

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7] For sterically hindered tertiary alcohols like this compound, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the silylating reagent to facilitate the reaction.[2][5] Pyridine can also be used as a catalyst to accelerate the reaction with hindered hydroxyl groups.

The reaction involves the replacement of the active hydrogen of the hydroxyl group with a TMS group. The by-products of the reaction with BSTFA are volatile and generally do not interfere with the chromatographic analysis.

Experimental Protocol: Silylation with BSTFA and TMCS

This protocol describes the trimethylsilylation of this compound for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (optional, as catalyst)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in an aprotic solvent. If the sample is in a protic solvent (e.g., methanol, ethanol), it must be evaporated to dryness under a gentle stream of nitrogen before proceeding, as protic solvents will react with the silylating reagent.

  • Reagent Addition: To approximately 1 mg of the dried sample or standard in a reaction vial, add 100-200 µL of BSTFA containing 1% TMCS.[2] A molar excess of the silylating reagent is recommended.[5] For sterically hindered alcohols, the addition of 25 µL of anhydrous pyridine can catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[2][4] The exact time and temperature may require optimization depending on the sample matrix. For sterically hindered groups, a longer reaction time or higher temperature may be necessary.

  • Analysis: Allow the vial to cool to room temperature. The derivatized sample can be directly injected into the GC-MS system.

Data Presentation

Table 1: GC-MS Data for this compound and its TMS Derivative

CompoundMolecular Weight ( g/mol )Retention Index (DB-5 type column)Key Mass Fragments (m/z)
This compound152.23~1170[8]152 (M+), 137, 122, 109, 94, 79
TMS-p-Mentha-1,5-dien-8-ol224.41Expected to be lower than the underivatized alcohol209 ([M-15]+), 134, 75, 73

Note: The retention index and mass fragments for the TMS derivative are predicted based on typical fragmentation of TMS-derivatized tertiary alcohols. The [M-15]+ fragment corresponds to the loss of a methyl group from the TMS moiety, and the ions at m/z 73 and 75 are characteristic of TMS derivatives.[7][9]

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (in aprotic solvent) Dry Evaporate to Dryness (if in protic solvent) Sample->Dry AddReagent Add BSTFA + 1% TMCS (& Pyridine if needed) Dry->AddReagent Heat Heat at 60-80°C for 30-60 min AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (Standard or in Sample Matrix) AddReagent Add Phthalic Anhydride, Urea, and 1,4-Dioxane Sample->AddReagent Heat Heat at 105°C for 90 min AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Workup Add MeOH/Ammonia Solution Cool->Workup Inject Inject into HPLC-UV Workup->Inject Acquire Data Acquisition at ~230 nm Inject->Acquire Process Data Processing Acquire->Process

References

Application Notes and Protocols for p-Mentha-1,5-dien-8-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in flavor and fragrance research. While some sources suggest it is not intended for flavor and fragrance use, its natural occurrence in various essential oils and the sensory profiles of structurally related compounds indicate its potential for further investigation in this field.[4] This guide covers its physicochemical properties, potential sensory profile, analytical methods for identification and quantification, and a putative synthesis protocol.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in flavor and fragrance formulations. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1686-20-0[1][2][3]
Molecular Formula C₁₀H₁₆O[1][2][3]
Molecular Weight 152.23 g/mol [1]
Boiling Point (est.) 214°C[1]
Flash Point (est.) 94.91 °C[1]
Vapor Pressure (est.) 0.0552 hPa @ 20°C; 0.0885 hPa @ 25°C[2]
Solubility Insoluble in water; soluble in alcohol.[4]

Sensory Profile and Potential Applications

Direct organoleptic descriptions of this compound are limited and conflicting in publicly available literature. One source indicates it is "not for flavor use" and "not for fragrance use".[4] However, its presence has been reported in the essential oils of various plants, including Tanacetum tomentellum, carrot seed oil, and blackcurrant bud oil, suggesting a potential contribution to the overall aroma of these natural extracts.[4][5]

Given its structural similarity to other p-menthane derivatives, such as α-phellandrene, which possesses a minty, citrus-like aroma with woody undertones, it is plausible that this compound exhibits a similar, complex aroma profile. Further sensory evaluation is required to determine its specific odor and flavor characteristics.

Potential applications for investigation include:

  • Flavoring Agent: As a component in citrus, herbal, or minty flavor formulations.

  • Fragrance Ingredient: In perfumes, cosmetics, and personal care products to impart fresh, woody, or citrus notes.

  • Precursor for Synthesis: As a starting material for the synthesis of other flavor and fragrance compounds.

Experimental Protocols

Protocol 1: Putative Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material like myrcene.

Materials:

  • Myrcene

  • Hydrogen chloride (gas or in a suitable solvent)

  • Calcium carbonate (CaCO₃)

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator).

Procedure:

  • Hydrochlorination:

    • Dissolve myrcene in an inert organic solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the solution in an ice bath.

    • Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise while maintaining the low temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the mixture with water and a saturated sodium bicarbonate solution to remove excess acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of chlorides.

  • Hydrolysis:

    • To the crude chloride mixture, add a suspension of calcium carbonate in water.

    • Heat the mixture with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide.

    • Maintain the temperature until the evolution of CO₂ ceases (approximately 4 hours).

    • After cooling, filter the mixture to remove unreacted calcium carbonate.

    • Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Expected Outcome: A mixture of terpene alcohols, including the target this compound. The identity and purity of the product should be confirmed by analytical methods as described in Protocol 2.

Protocol 2: Analytical Characterization of this compound

Objective: To identify and quantify this compound in a sample (e.g., essential oil or synthetic mixture) using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS, or a polar column like BP-20 or DB-Wax).

  • Helium as carrier gas.

  • Sample containing or suspected to contain this compound.

  • Solvent for sample dilution (e.g., hexane or ethanol).

GC-MS Parameters (based on NIST WebBook data):

The following table provides example GC parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterNon-Polar Column (e.g., DB-5)Polar Column (e.g., BP-20)
Column Length 30 - 60 m30 - 50 m
Column Diameter 0.25 - 0.32 mm0.22 - 0.32 mm
Film Thickness 0.25 µm0.25 - 0.5 µm
Carrier Gas HeliumHelium
Injection Mode Split/SplitlessSplit/Splitless
Temperature Program Example: 60°C (1 min), ramp at 5°C/min to 160°C, then 10°C/min to 250°CExample: 60°C (10 min), ramp at 2°C/min to 220°C (hold for 20 min)
MS Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range m/z 40-400m/z 40-400

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent to an appropriate concentration for GC-MS analysis.

  • Injection: Inject an aliquot of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

  • Identification:

    • Compare the Kovats retention index (RI) of the target peak with the values reported in the NIST WebBook database.

    • Compare the obtained mass spectrum with the reference mass spectrum of this compound in the NIST library. The mass spectrum will show characteristic fragmentation patterns.

  • Quantification: For quantitative analysis, a calibration curve can be prepared using a certified reference standard of this compound.

Visualizations

Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analytical Characterization start Myrcene hydrochlorination Hydrochlorination (HCl) start->hydrochlorination hydrolysis Hydrolysis (CaCO3, H2O) hydrochlorination->hydrolysis purification Purification (Distillation/Chromatography) hydrolysis->purification product This compound purification->product sample Sample (Essential Oil or Synthetic Product) product->sample for analysis gcms GC-MS Analysis sample->gcms data_analysis Data Analysis (Retention Index & Mass Spectrum) gcms->data_analysis identification Identification and Quantification data_analysis->identification

Caption: Workflow for the synthesis and analysis of this compound.

Putative Olfactory Signaling Pathway

As no specific olfactory receptor has been identified for this compound, a generalized olfactory signal transduction pathway is presented below.

olfactory_pathway odorant This compound (Odorant) or_node Olfactory Receptor (OR) (GPCR) odorant->or_node Binds g_protein G Protein (Golf) or_node->g_protein Activates ac Adenylate Cyclase III g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Opens ca_na_influx Ca²⁺/Na⁺ Influx cng->ca_na_influx Allows depolarization Depolarization ca_na_influx->depolarization Leads to action_potential Action Potential to Brain depolarization->action_potential Generates

Caption: Generalized olfactory signal transduction cascade.

Safety and Regulatory Information

Safety data for this compound is not extensively documented. However, for the structurally related compound (R)-p-mentha-1,8-diene (limonene), it is classified as a flammable liquid, a skin irritant, and a skin sensitizer.[6][7] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier. Regulatory status for its use in food and fragrance has not been definitively established in the reviewed literature.

Conclusion

This compound represents an intriguing, yet understudied, monoterpenoid with potential applications in the flavor and fragrance industry. The protocols and information provided herein offer a foundation for researchers to explore its synthesis, characterization, and sensory properties. Further research is necessary to fully elucidate its flavor and fragrance profile, establish its safety for various applications, and understand its interactions with olfactory receptors.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of alpha-Phellandren-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and FAQs are based on established principles of stereoselective synthesis and analogous transformations of similar p-menthadiene systems. Direct literature on the specific challenges in the synthesis of alpha-phellandren-8-ol is limited; therefore, this guide provides expected challenges and evidence-based solutions.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the stereoselective synthesis of alpha-phellandren-8-ol, which is typically approached via a two-step sequence: stereoselective epoxidation of alpha-phellandrene followed by regioselective ring-opening of the epoxide.

Issue 1: Poor Diastereoselectivity in the Epoxidation of alpha-Phellandrene

Question: My epoxidation of alpha-phellandrene results in a low diastereomeric ratio of the desired alpha-phellandrene epoxide. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the epoxidation of cyclic dienes like alpha-phellandrene is primarily influenced by steric hindrance and the choice of epoxidizing agent. The epoxidation should preferentially occur on the less sterically hindered face of the endocyclic double bond.

Troubleshooting Steps:

  • Reagent Selection:

    • Peroxy acids (e.g., m-CPBA): These are common but can sometimes lead to mixtures of diastereomers. The selectivity is influenced by the solvent and reaction temperature.

    • Metal-catalyzed epoxidation (e.g., with tungsten or titanium catalysts and H₂O₂): These systems can offer higher selectivity. The choice of metal catalyst and ligands can be tuned to improve diastereoselectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity of the solvent can influence the transition state geometry. A screen of anhydrous solvents with varying polarities is recommended.

  • Steric Hindrance:

    • Ensure the starting alpha-phellandrene is of high purity, as impurities can lead to side reactions.

Parameter Recommendation for Improving Diastereoselectivity
Epoxidizing Agent Transition from m-CPBA to a metal-catalyzed system (e.g., tungsten-based polyoxometalate with H₂O₂).
Temperature Decrease the reaction temperature (e.g., from room temperature to 0 °C or lower).
Solvent Screen a range of anhydrous solvents (e.g., dichloromethane, acetonitrile, toluene).
Catalyst Loading In metal-catalyzed systems, optimize the catalyst loading to avoid side reactions.
Issue 2: Poor Regioselectivity in the Epoxide Ring-Opening

Question: The ring-opening of my alpha-phellandrene epoxide with a hydride source (e.g., LiAlH₄) yields a mixture of alcohol regioisomers instead of the desired alpha-phellandren-8-ol. How can I improve the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is critically dependent on the reaction mechanism. To favor the formation of alpha-phellandren-8-ol, the nucleophilic attack (hydride) must occur at the less sterically hindered carbon of the epoxide, which is an Sₙ2-type mechanism.

Troubleshooting Steps:

  • Reaction Conditions:

    • Basic/Neutral Conditions: Ensure the reaction is performed under basic or neutral conditions. The use of strong, unhindered nucleophiles like hydride from LiAlH₄ or NaBH₄ favors an Sₙ2 attack.

    • Avoid Acidic Conditions: Traces of acid can protonate the epoxide oxygen, leading to a partial positive charge on the more substituted carbon and promoting an Sₙ1-like mechanism, resulting in attack at the more substituted carbon.

  • Choice of Reducing Agent:

    • LiAlH₄: This is a powerful, unhindered hydride source that is well-suited for Sₙ2-type epoxide openings.

    • NaBH₄: Generally less reactive than LiAlH₄, it may require a co-solvent or elevated temperatures but can also be effective.

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions and maintain kinetic control, which favors the Sₙ2 pathway.

Parameter Recommendation for Improving Regioselectivity
pH Ensure strictly non-acidic conditions. If necessary, add a non-nucleophilic base to quench any trace acids.
Reducing Agent Use a strong, unhindered hydride source like LiAlH₄.
Temperature Maintain low reaction temperatures (e.g., 0 °C to room temperature).
Solvent Use anhydrous ethereal solvents such as THF or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of alpha-phellandren-8-ol?

A1: The primary challenges are:

  • Controlling Diastereoselectivity during Epoxidation: Achieving a high ratio of the desired epoxide diastereomer from alpha-phellandrene, which has two prochiral faces.

  • Ensuring Regioselectivity during Epoxide Ring-Opening: Directing the nucleophilic attack (hydride) to the correct carbon of the epoxide to form the 8-ol isomer and not other alcohol isomers.

  • Purification: Separating the desired stereoisomer of alpha-phellandren-8-ol from other diastereomers and regioisomers formed during the synthesis.

Q2: Which analytical techniques are best for monitoring the stereoselectivity of the epoxidation step?

A2: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most effective methods for separating and quantifying the diastereomers of the alpha-phellandrene epoxide. ¹H NMR can also be used, as the diastereomers will likely have distinct signals, but quantification may be less precise.

Q3: Can I use a Sharpless asymmetric epoxidation for this synthesis?

A3: The Sharpless asymmetric epoxidation is specifically designed for allylic alcohols. Since alpha-phellandrene is a diene without an allylic alcohol moiety, the standard Sharpless protocol is not directly applicable. A diastereoselective epoxidation based on the inherent chirality of a substrate or a chiral catalyst that does not require an allylic alcohol would be more appropriate.

Q4: My overall yield is low. What are the likely causes?

A4: Low overall yield can stem from several factors:

  • Side Reactions during Epoxidation: Over-oxidation to a diepoxide or rearrangement of the epoxide can occur, especially at higher temperatures.[1][2]

  • Incomplete Ring-Opening: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure all the starting epoxide has been consumed.

  • Product Degradation: The product, an allylic alcohol, may be sensitive to acidic conditions or prolonged heating during workup and purification.

  • Loss during Purification: The product may be volatile or difficult to separate from byproducts, leading to losses during column chromatography or distillation.

Experimental Protocols (Representative)

The following protocols are representative examples for the synthesis of p-menthadienols and are based on procedures for structurally similar terpenes.

Protocol 1: Diastereoselective Epoxidation of alpha-Phellandrene

Materials:

  • alpha-Phellandrene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Methodology:

  • Dissolve alpha-phellandrene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the alpha-phellandrene epoxide.

Protocol 2: Regioselective Ring-Opening of alpha-Phellandrene Epoxide

Materials:

  • alpha-Phellandrene epoxide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the alpha-phellandrene epoxide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alpha-phellandren-8-ol by flash column chromatography.

Visualizations

G cluster_0 Stereoselective Synthesis of alpha-Phellandren-8-ol alpha-Phellandrene alpha-Phellandrene alpha-Phellandrene_Epoxide alpha-Phellandrene Epoxide alpha-Phellandrene->alpha-Phellandrene_Epoxide Diastereoselective Epoxidation (e.g., m-CPBA) alpha-Phellandren-8-ol alpha-Phellandren-8-ol alpha-Phellandrene_Epoxide->alpha-Phellandren-8-ol Regioselective Ring-Opening (e.g., LiAlH4)

Caption: Proposed synthetic pathway for alpha-phellandren-8-ol.

G cluster_1 Troubleshooting Workflow: Low Stereoselectivity start Low Diastereomeric Ratio Observed check_temp Is reaction at low temperature (e.g., 0°C)? start->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No check_reagent Using a standard peroxy acid (e.g., m-CPBA)? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Switch to a metal-catalyzed system (e.g., W or Ti based) check_reagent->change_reagent Yes check_solvent Have you screened solvents? check_reagent->check_solvent No change_reagent->check_solvent screen_solvents Screen anhydrous solvents of varying polarity check_solvent->screen_solvents No end Improved Stereoselectivity check_solvent->end Yes screen_solvents->end

Caption: Troubleshooting workflow for low stereoselectivity.

References

Technical Support Center: p-Mentha-1,5-dien-8-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Mentha-1,5-dien-8-ol. The information provided addresses common issues encountered during storage and experimentation, focusing on the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock of this compound has developed a yellow tint and an off-odor. What could be the cause?

A1: The development of a yellow tint and an altered odor are common indicators of degradation. This compound, like many terpene alcohols, is susceptible to oxidation and isomerization when exposed to air, light, and elevated temperatures. These reactions can lead to the formation of various degradation products that alter the physical and chemical properties of the compound.

Q2: What are the primary degradation pathways for this compound under typical storage conditions?

A2: The primary degradation pathways for this compound are believed to be oxidation and isomerization. A significant degradation product is likely p-cymen-8-ol, formed through dehydrogenation of the cyclohexadiene ring. Other potential degradation products can arise from epoxidation of the double bonds followed by hydrolysis or rearrangement, as well as polymerization.

Q3: I am observing unexpected peaks in the gas chromatography (GC) analysis of my stored this compound sample. How can I identify these impurities?

A3: Unexpected peaks in your GC chromatogram likely represent degradation products. The most effective method for identifying these impurities is Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley), you can tentatively identify the degradation products. For confirmation, it is recommended to synthesize or purchase authentic standards of the suspected degradation products and compare their retention times and mass spectra.

Q4: How can I minimize the degradation of this compound during storage?

A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial to protect it from light and oxygen. Storage at low temperatures (-20°C is recommended for long-term storage) will also significantly slow down the rate of degradation. For solutions, using a degassed, high-purity solvent is advisable.

Q5: Are there any recommended antioxidants to improve the stability of this compound?

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Symptom: High variability in bioactivity assays or analytical measurements between different batches or over time with the same batch of this compound.

  • Possible Cause: Degradation of the compound leading to a decrease in the concentration of the active substance and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of your this compound stock using GC-FID or GC-MS.

    • Fresh Sample: If significant degradation is detected, use a fresh, unopened vial of the compound for your experiments.

    • Standardize Storage: Ensure that all researchers are adhering to strict storage protocols (see FAQ Q4).

    • In-use Stability: If the compound is dissolved in a solvent for a stock solution, assess its stability in that solvent over the typical timeframe of your experiments.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
  • Symptom: New peaks, often with altered retention times, appear in GC or HPLC chromatograms of this compound samples that have been stored for some time.

  • Possible Cause: Formation of degradation products through oxidation, isomerization, or other reactions.

  • Troubleshooting Steps:

    • Peak Identification: Utilize GC-MS to obtain mass spectra of the unknown peaks. Search mass spectral libraries for potential matches. Common terpene degradation products include isomers, oxides, and aromatic compounds.

    • Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study (see Experimental Protocols section) to intentionally generate these compounds and compare their analytical profiles.

    • Method Validation: Ensure your analytical method is a stability-indicating method, meaning it can resolve the parent compound from its degradation products.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a 6-month accelerated stability study of this compound at 40°C / 75% RH. This data is for illustrative purposes to demonstrate expected trends.

Time Point (Months)Assay of this compound (%)p-Cymen-8-ol (%)Total Other Degradants (%)Appearance
099.8< 0.05< 0.1Colorless liquid
198.50.80.6Colorless liquid
395.22.52.2Faintly yellow liquid
690.15.34.5Yellow liquid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution in a sealed vial at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method such as GC-MS.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general GC-MS method for the separation and identification of this compound and its potential degradation products.

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Identification: Compare mass spectra with NIST/Wiley libraries and retention indices with literature values.

Visualizations

degradation_pathway pMenthadienol This compound Oxidation Oxidation (Air, Light, Heat) pMenthadienol->Oxidation Isomerization Isomerization (Acid, Heat) pMenthadienol->Isomerization pCymenol p-Cymen-8-ol Oxidation->pCymenol Dehydrogenation Epoxides Epoxide Intermediates Oxidation->Epoxides Isomers Isomeric p-Menthadienols Isomerization->Isomers OtherProducts Other Oxidation Products (e.g., diols) Epoxides->OtherProducts Hydrolysis/ Rearrangement

Caption: Proposed degradation pathways of this compound.

experimental_workflow start Start: Stored Sample of This compound sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing and Peak Identification gcms_analysis->data_processing decision Degradation Observed? data_processing->decision end_ok End: Sample is Stable decision->end_ok No troubleshoot Troubleshooting: - Identify Degradants - Review Storage Conditions decision->troubleshoot Yes

Caption: Workflow for troubleshooting the stability of this compound.

Technical Support Center: Optimization of Hydrodistillation for p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hydrodistillation parameters for the extraction of p-Mentha-1,5-dien-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known as α-phellandren-8-ol, is a monoterpenoid alcohol.[1][2] It has the chemical formula C10H16O and a molecular weight of approximately 152.23 g/mol .[3][4][5] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1686-20-0[3][4]
Molecular FormulaC10H16O[3][4][5]
Molecular Weight152.23 g/mol [3][5]
Boiling Point (est.)214°C[3]
Flash Point (est.)94.91°C[3]
Vapor Pressure (est.)Moderately slow evaporation rate[3]

Q2: What are the critical parameters to consider when optimizing hydrodistillation for this compound?

A2: The most critical parameters for optimizing the hydrodistillation of essential oils, including terpenoids like this compound, are:

  • Extraction Time: The duration of the distillation process directly impacts the yield. Longer times may increase the yield but can also lead to the degradation of thermolabile compounds.[6][7]

  • Water Volume to Plant Mass Ratio: This ratio affects the efficiency of steam generation and contact with the plant material. An optimal ratio ensures sufficient steam to extract the compound without excessive energy consumption.[7][8][9]

  • Microwave Power (for Microwave-Assisted Hydrodistillation): In microwave-assisted methods, the power level influences the heating rate and extraction efficiency.[8][10]

  • Plant Material Preparation: The physical state of the plant material (e.g., fresh, dried, powdered) and its particle size can significantly affect the extraction efficiency.[11][12]

Q3: How does the maturity of the plant material affect the yield of terpenoids?

A3: Plant maturity can have a significant impact on the yield and chemical composition of the extracted essential oil. For instance, studies on Blumea balsamifera have shown that immature leaves can yield a higher quantity of essential oils compared to mature leaves.[13] The concentration of specific terpenoids can also vary with the developmental stage of the plant.

Troubleshooting Guide

Issue 1: Low or No Yield of Essential Oil

  • Possible Cause: Insufficient distillation time.

    • Solution: Increase the duration of the hydrodistillation process. For many essential oils, a significant portion is extracted within the first few hours, but some compounds require longer extraction times.[6][13] It is advisable to conduct preliminary experiments to determine the optimal extraction time for your specific plant material.

  • Possible Cause: Improper plant material preparation.

    • Solution: Ensure the plant material is appropriately prepared. For some materials, using fresh or slightly wilted leaves is optimal.[12] Grinding or cutting the material into smaller pieces can also increase the surface area and improve extraction efficiency.[11]

  • Possible Cause: Inadequate water level in the boiling flask.

    • Solution: Check the water-to-plant material ratio. Too little water will not generate enough steam, while too much may dilute the final product.[12]

  • Possible Cause: Formation of emulsions.

    • Solution: If the essential oil is not separating from the hydrosol, an emulsion may have formed. In such cases, additional separation techniques like solvent extraction or centrifugation might be necessary.[12]

Issue 2: Excessive Frothing or Foaming in the Distillation Flask

  • Possible Cause: Presence of saponins in the plant material.

    • Solution: Frothing is a common issue when distilling plant materials rich in saponins, such as roots and rhizomes.[11] To mitigate this, you can try slightly acidifying the distillation medium by adding a few drops of a weak acid. Another approach is to add common salt to the water before starting the extraction.[11]

  • Possible Cause: Overfilling the distillation flask.

    • Solution: Reduce the amount of plant material in the flask to allow for adequate headspace. If necessary, perform multiple smaller extractions.[11]

Issue 3: Thermal Degradation of this compound

  • Possible Cause: High distillation temperature.

    • Solution: Since this compound is a terpenoid, it can be susceptible to thermal degradation. Employing steam distillation instead of direct hydrodistillation can be a gentler method as the plant material is not in direct contact with boiling water.[14] Regulating the heating intensity to ensure a steady but not overly vigorous boil is also crucial.[12]

Experimental Protocols

Optimized Hydrodistillation Protocol (General)

This protocol is a general guideline and should be optimized for the specific plant material containing this compound.

  • Plant Material Preparation:

    • Collect fresh aerial parts of the plant.

    • Allow the material to air-dry in the shade for a specified period (e.g., 7 days), as this can influence the oil yield.[9]

    • Grind the dried plant material to a coarse powder.

  • Hydrodistillation Setup:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into a round-bottom flask.

    • Add distilled water to achieve the desired water-to-plant material ratio (e.g., 10:1 mL/g).[9]

    • Connect the flask to a Clevenger-type apparatus.

    • Ensure all glass joints are properly sealed.

    • Connect the condenser to a circulating cold water supply, ensuring water enters from the bottom and exits from the top.[15]

  • Distillation Process:

    • Heat the flask using a heating mantle.

    • Bring the water to a boil and maintain a steady rate of distillation.

    • Continue the distillation for the optimized extraction time (e.g., 120 minutes).[9]

    • Collect the essential oil that separates from the aqueous layer (hydrosol) in the graduated tube of the Clevenger apparatus.

  • Post-Distillation:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the essential oil.

    • Dry the oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, dark glass vial at 4°C until analysis.[9]

Table 2: Example of Response Surface Methodology (RSM) for Optimization

This table illustrates a hypothetical experimental design for optimizing hydrodistillation parameters.

RunExtraction Time (min)Water/Plant Ratio (mL/g)Microwave Power (W)Predicted Yield (%)Actual Yield (%)
112010500--
218010500--
312015500--
418015500--
512010700--
618010700--
712015700--
818015700--
915012.5600--

Visualizations

Hydrodistillation_Workflow cluster_prep Preparation cluster_distillation Hydrodistillation cluster_post Post-Processing Plant_Material Plant Material Collection Drying Air Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Setup Clevenger Apparatus Setup Grinding->Setup Add to Flask Heating Heating and Boiling Setup->Heating Condensation Vapor Condensation Heating->Condensation Collection Oil-Water Separation Condensation->Collection Drying_Oil Drying of Essential Oil Collection->Drying_Oil Storage Storage Drying_Oil->Storage Analysis GC-MS Analysis Drying_Oil->Analysis Troubleshooting_Logic Start Low/No Oil Yield Check_Time Is Distillation Time Sufficient? Start->Check_Time Check_Prep Is Plant Material Properly Prepared? Check_Time->Check_Prep Yes Increase_Time Increase Distillation Time Check_Time->Increase_Time No Check_Water Is Water Level Correct? Check_Prep->Check_Water Yes Adjust_Prep Adjust Grinding/Freshness Check_Prep->Adjust_Prep No Check_Emulsion Is an Emulsion Formed? Check_Water->Check_Emulsion Yes Adjust_Water Optimize Water Ratio Check_Water->Adjust_Water No Separate_Emulsion Use Solvent Extraction/Centrifugation Check_Emulsion->Separate_Emulsion Yes

References

Technical Support Center: Synthesis of p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol. The synthesis of this tertiary allylic alcohol, typically from α-phellandrene, is prone to several side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical precursor for the synthesis of this compound is α-phellandrene.[1][2][3][4][5] The structure of this compound is essentially an oxidized form of α-phellandrene where a hydroxyl group has been added to the tertiary carbon of the isopropyl group.

Q2: What are the primary challenges in synthesizing this compound?

A2: The primary challenges are controlling the selectivity of the oxidation reaction. The conjugated diene system in the α-phellandrene ring is highly reactive and susceptible to oxidation.[6][7] This can lead to a mixture of products, including isomeric alcohols, ketones, and ring-opened byproducts. Achieving high yields of the desired this compound requires careful selection of reagents and reaction conditions.

Q3: What are the common side products observed in this synthesis?

A3: Common side products arise from the lack of regioselectivity and over-oxidation. These can include:

  • Isomeric Alcohols: Oxidation at other allylic positions of the cyclohexadiene ring.

  • Ketones: Over-oxidation of secondary alcohol intermediates or rearrangement products.

  • Epoxides: Epoxidation of one of the double bonds in the diene system.

  • Ring-Opened Products: Cleavage of the cyclohexadiene ring, especially with harsh oxidizing agents like ozone, can produce a variety of smaller aldehydes, ketones, and carboxylic acids.[6][8]

  • Aromatization: Formation of p-cymene, particularly under acidic or high-temperature conditions.

Q4: How can I purify the final product from the reaction mixture?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system (e.g., a hexane/ethyl acetate gradient) will depend on the polarity of the side products. Fractional distillation under reduced pressure can also be employed, but care must be taken to avoid thermal degradation of the product.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Incorrect Oxidizing Agent The choice of oxidizing agent is critical. For allylic oxidation, selenium dioxide (SeO2) or N-bromosuccinimide (NBS) followed by hydrolysis are common reagents. For photooxidation, singlet oxygen followed by reduction of the resulting hydroperoxide can be used. Harsh oxidants like permanganate or dichromate will likely cleave the ring.
Reaction Conditions are Too Harsh High temperatures can lead to decomposition and the formation of aromatic byproducts like p-cymene. Attempt the reaction at a lower temperature. If using a photo-oxidation, ensure the reaction is adequately cooled.
Starting Material Quality Ensure the α-phellandrene is pure and free from acidic impurities which could catalyze side reactions.
Inefficient Quenching For reactions that produce peroxides (e.g., photooxidation), ensure a proper reducing agent (e.g., triphenylphosphine or sodium sulfite) is used to quench the reaction and convert the hydroperoxide intermediate to the alcohol.

Problem 2: The final product is a complex mixture of several compounds.

Possible Cause Suggested Solution
Lack of Regioselectivity The oxidizing agent is reacting at multiple sites on the α-phellandrene molecule. Consider using a more selective oxidizing agent or a catalyst that directs the oxidation to the desired position. Biotransformation is one method that can achieve high selectivity.
Over-oxidation The reaction time may be too long, or the stoichiometry of the oxidizing agent may be too high, leading to the formation of ketones or other more oxidized products. Perform a time-course study to find the optimal reaction time. Use a stoichiometric amount of the oxidant.
Radical Reactions Uncontrolled radical reactions can lead to a multitude of products. Consider adding a radical inhibitor if appropriate for your reaction conditions. For photo-oxidations, ensure the absence of unwanted light frequencies.

Problem 3: The product degrades during workup or purification.

Possible Cause Suggested Solution
Acid-Catalyzed Rearrangement The product may be sensitive to acid. Ensure all workup steps are performed under neutral or slightly basic conditions. Wash with a mild base like sodium bicarbonate solution.
Thermal Instability The product may be thermally labile. Use low temperatures for solvent removal (rotary evaporation at reduced pressure and moderate temperature). If using distillation, perform it under high vacuum to lower the boiling point.
Air Oxidation The product, being an allylic alcohol, might be susceptible to air oxidation over time. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Quantitative Data on Side Reactions

Table 1: Product Yields from the Ozonolysis of α-Phellandrene

ProductYield (%)
Formaldehyde5–9
Acetaldehyde0.2–8
Glyoxal6–23
Methyl glyoxal2–9
Formic acid22–37
Acetic acid9–22

Data sourced from the ozonolysis of α-phellandrene in a smog chamber.[6][8]

Experimental Protocols

A specific, detailed protocol for the selective chemical synthesis of this compound is not well-documented in publicly available literature, likely due to the challenges in achieving high selectivity. However, a general procedure for the allylic oxidation of a terpene like α-phellandrene using selenium dioxide is provided below as a representative method.

Representative Protocol: Allylic Oxidation of α-Phellandrene with Selenium Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-phellandrene (1 equivalent) in a suitable solvent such as dioxane or ethanol.

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO2, 1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions alpha_Phellandrene α-Phellandrene p_Mentha_1_5_dien_8_ol This compound (Desired Product) alpha_Phellandrene->p_Mentha_1_5_dien_8_ol Selective Oxidation Isomeric_Alcohols Isomeric Alcohols alpha_Phellandrene->Isomeric_Alcohols Non-selective Oxidation Ketones Ketones alpha_Phellandrene->Ketones Over-oxidation Ring_Opened_Products Ring-Opened Products alpha_Phellandrene->Ring_Opened_Products Harsh Oxidation p_Cymene p-Cymene alpha_Phellandrene->p_Cymene Aromatization

Caption: Main synthetic pathway and common side reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow start Experiment Complete check_yield Low Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No optimize_reagents Optimize Reagents and Conditions check_yield->optimize_reagents Yes check_purity->optimize_reagents Yes success Successful Synthesis check_purity->success No optimize_purification Optimize Purification (Chromatography, Distillation) optimize_reagents->optimize_purification optimize_purification->start Re-run Experiment

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Stability Studies of p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stability studies of p-Mentha-1,5-dien-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and experimental design for assessing the stability of this compound in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a substituted p-menthadiene, is susceptible to degradation through several pathways due to its chemical structure, which includes a tertiary alcohol and two double bonds within a cyclohexadiene ring. Key stability concerns include:

  • Oxidation: The double bonds are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light. This can lead to the formation of epoxides, hydroperoxides, and other oxygenated derivatives.

  • Dehydration: As a tertiary alcohol, this compound can undergo dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of various terpene hydrocarbons.

  • Isomerization and Rearrangement: The conjugated double bond system can be susceptible to isomerization under the influence of acid, base, or heat.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.

Q2: What are the initial steps to take when an unknown degradation product is observed in my formulation?

A2: When an unknown peak appears during stability analysis, a systematic investigation is crucial.

  • Stress Testing: Conduct forced degradation studies on the pure drug substance to induce degradation and identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the class of the unknown degradant.

  • Mass Spectrometry (MS): Utilize LC-MS or GC-MS to determine the molecular weight of the unknown impurity. This information is critical for proposing a molecular formula and potential structure.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for unambiguous structure elucidation.

  • Literature Review: Search for literature on the degradation of similar terpenoid compounds, such as other p-menthadienes, to understand common degradation pathways and products.

Q3: How can I prevent the oxidation of this compound in my formulation?

A3: To minimize oxidation, consider the following strategies:

  • Antioxidants: Incorporate antioxidants into your formulation. Common choices for lipid-based or organic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol. For aqueous formulations, ascorbic acid or sodium metabisulfite can be effective.

  • Chelating Agents: Traces of metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Inert Atmosphere: During manufacturing and packaging, replace the headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Light Protection: Package the formulation in light-resistant containers (e.g., amber glass vials) to prevent photolytic oxidation.

Troubleshooting Guides

Issue 1: Rapid loss of potency of this compound in an acidic solution.

Potential Cause Troubleshooting Step Expected Outcome
Acid-catalyzed dehydration Neutralize the formulation to a pH closer to 7. Analyze the sample immediately after preparation and after a short period to see if the degradation rate decreases.A significant reduction in the degradation of this compound, indicating that acid-catalyzed dehydration is the primary degradation pathway.
Acid-catalyzed rearrangement Analyze the chromatogram for the appearance of new peaks with the same mass-to-charge ratio as the parent compound (isomers).The presence of isomeric impurities suggests that rearrangement reactions are occurring.
Excipient incompatibility Prepare a simple solution of this compound in the same acidic vehicle without other excipients. Compare the stability with the full formulation.If the simple solution is more stable, it indicates an interaction between the active ingredient and one or more excipients is accelerating degradation.

Issue 2: Appearance of a new, more polar peak in the chromatogram during photostability testing.

Potential Cause Troubleshooting Step Expected Outcome
Photo-oxidation Protect the formulation from light using amber containers or by wrapping the container in aluminum foil. Repeat the stability study.The absence or significant reduction of the new peak in the light-protected sample confirms photo-oxidation.
Formation of hydroperoxides Use an analytical method that can detect peroxides. Co-inject with a standard of a known, structurally similar hydroperoxide if available.A positive test for peroxides would confirm this degradation pathway.
Photochemical rearrangement Use LC-MS to determine the molecular weight of the new peak. If it is the same as the parent compound, it is likely a photo-isomer.Confirmation of a photo-isomer will necessitate the use of light-protective packaging.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on a solution of this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a stability chamber at 80°C for 48 hours.

    • Dissolve the sample in the initial solvent at different time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples at appropriate time intervals.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all degradation products.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl, 60°C24 h15.2%30.85
0.1 M NaOH, 60°C24 h5.8%20.92
3% H₂O₂, RT24 h25.4%40.78, 1.15
Heat, 80°C48 h8.1%20.88
Photolytic1.2 million lux h12.5%30.95

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of structurally similar terpenes. The primary degradation is hypothesized to involve oxidation and dehydrogenation.

G A This compound B Oxidation (e.g., H₂O₂) A->B D Dehydrogenation (e.g., Heat, Acid) A->D C Epoxide Derivative B->C F Further Oxidation C->F E p-Cymene-8-ol D->E G Ring-opened Products F->G

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key stages in performing a comprehensive stability study of a formulation containing this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formulation Stability Study cluster_3 Phase 4: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Q2) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Major Degradation Products C->D E Place Formulations on Stability (Long-term and Accelerated Conditions) D->E F Analyze Samples at Pre-defined Time Points E->F G Evaluate Physical and Chemical Stability F->G H Assess Degradation Trends G->H I Determine Shelf-life H->I J Prepare Stability Report I->J

Caption: Workflow for stability testing of this compound formulations.

Technical Support Center: Resolving Co-elution Issues of p-Menthane Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting p-menthane isomers in gas chromatography (GC) analysis.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge when analyzing structurally similar p-menthane isomers. This guide provides a systematic approach to diagnosing and resolving these issues to ensure accurate identification and quantification.

Issue 1: Poor Resolution or Complete Co-elution of p-Menthane Isomers

Symptoms:

  • A single, broad, or asymmetrical peak is observed where multiple isomers are expected.

  • Inconsistent quantification results.

  • Mass spectrometry data indicates the presence of multiple components within a single chromatographic peak.

Systematic Troubleshooting Workflow:

start Start: Co-elution Suspected confirm_coelution 1. Confirm Co-elution - Peak Shape Analysis - Mass Spectral Analysis (EICs) start->confirm_coelution is_coelution Co-elution Confirmed? confirm_coelution->is_coelution optimize_temp 2. Optimize Oven Temperature Program - Lower Initial Temperature - Decrease Ramp Rate is_coelution->optimize_temp Yes no_coelution End: Issue is Not Co-elution (Check for system contamination, peak tailing issues, etc.) is_coelution->no_coelution No resolution_improved1 Resolution Improved? optimize_temp->resolution_improved1 change_column 3. Evaluate GC Column - Increase Length - Decrease Internal Diameter - Change Stationary Phase (e.g., to Chiral) resolution_improved1->change_column No end_resolved End: Isomers Resolved resolution_improved1->end_resolved Yes resolution_improved2 Resolution Improved? change_column->resolution_improved2 adjust_flow 4. Adjust Carrier Gas Flow Rate - Optimize for column dimensions resolution_improved2->adjust_flow No resolution_improved2->end_resolved Yes resolution_improved3 Resolution Improved? adjust_flow->resolution_improved3 check_injection 5. Check Injection Parameters - Injection Volume - Injector Temperature resolution_improved3->check_injection No resolution_improved3->end_resolved Yes end_further_method_dev End: Further Method Development Needed check_injection->end_further_method_dev

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Steps:

  • Confirm Co-elution : Before adjusting your method, verify that co-elution is the root cause.

    • Peak Shape Analysis : Look for asymmetrical peaks, such as those with a shoulder or significant tailing. A distinct shoulder is a strong indicator of a co-eluting compound.[1]

    • Mass Spectrometry Data : If using a mass spectrometer, examine the mass spectra across the peak. A pure compound will exhibit a consistent mass spectrum. Variations in ion ratios or the appearance of unique ions across the peak profile confirm the presence of multiple components.[2] Plotting Extracted Ion Chromatograms (EICs) for unique fragment ions can often reveal hidden, overlapping peaks.[3]

  • Optimize Oven Temperature Program : A slow temperature ramp is crucial for separating isomers with close boiling points.

    • Lower the Initial Temperature : This can improve the resolution of early-eluting isomers.[3]

    • Decrease the Ramp Rate : A slower ramp rate (e.g., 1-3°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance separation.[4][5]

  • Evaluate GC Column : The column's physical characteristics and stationary phase are critical for separation.

    • Column Dimensions :

      • Length : Increasing the column length enhances efficiency and can improve resolution.[3]

      • Internal Diameter (ID) : Smaller ID columns (e.g., 0.18 mm or 0.25 mm) generally provide higher resolution.[5]

      • Film Thickness : Thicker films increase retention and can be beneficial for volatile compounds.[3]

    • Stationary Phase :

      • Non-Chiral Separation (Diastereomers) : For separating diastereomers (cis/trans isomers), a non-polar or mid-polarity column is often a good starting point. A common choice is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5MS).[6][7]

      • Chiral Separation (Enantiomers) : To separate enantiomers (e.g., (+) and (-) isomers), a chiral stationary phase is essential.[8] Derivatized cyclodextrin-based columns are highly effective for this purpose.[9][10]

  • Adjust Carrier Gas Flow Rate : The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency. Ensure the flow rate is optimized for the specific column diameter being used.[5]

  • Check Injection Parameters :

    • Injector Temperature : Ensure the temperature is high enough to vaporize the p-menthane isomers completely and rapidly without causing thermal degradation.[5]

    • Injection Volume : Column overload can lead to peak broadening and poor separation. If the peak is fronting, consider diluting the sample or reducing the injection volume.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common p-menthane isomers that co-elute?

A1: Due to their similar boiling points and polarities, several p-menthane isomers frequently co-elute. These often include limonene, γ-terpinene, terpinolene, and p-cymene, especially when analyzing essential oils.[1] The separation of stereoisomers, such as the cis and trans isomers of p-menthane-3,8-diol (menthoglycol), also presents a significant challenge.[4]

Q2: When should I use a chiral vs. a non-chiral column for p-menthane isomer separation?

A2: The choice of column depends on the type of isomers you are trying to separate.

start Start: Identify Isomer Type isomer_type What type of isomers are you separating? start->isomer_type diastereomers Diastereomers (e.g., cis/trans) isomer_type->diastereomers Diastereomers enantiomers Enantiomers (e.g., (+)/(-)) isomer_type->enantiomers Enantiomers non_chiral_column Use a non-chiral column (e.g., DB-5ms, HP-5MS) diastereomers->non_chiral_column chiral_column Use a chiral column (e.g., cyclodextrin-based) enantiomers->chiral_column

Caption: Logic diagram for selecting the appropriate GC column.

  • For Diastereomers (e.g., cis/trans isomers): A non-chiral column with a standard stationary phase like 5% phenyl-methylpolysiloxane is typically sufficient. The separation is based on differences in their physical properties.[4]

  • For Enantiomers (mirror-image isomers): A chiral stationary phase is mandatory. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[8][10]

Q3: How can I use my mass spectrometer to help resolve co-eluting isomers?

A3: While a mass spectrometer cannot physically separate co-eluting compounds, it is an invaluable tool for their detection and can aid in quantification.

  • Selected Ion Monitoring (SIM) : If the isomers have even minor differences in their mass spectra, you can monitor unique fragment ions for each isomer. This allows for the selective detection and quantification of each isomer even if they are not fully separated chromatographically.[6]

  • Deconvolution Software : Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components based on their mass spectra.[3]

Data Presentation: GC Parameters for p-Menthane Derivative Separation

The following tables summarize typical GC-MS parameters used for the analysis of p-menthane derivatives. These can serve as a starting point for method development for your specific p-menthane isomers of interest.

Table 1: Example GC-MS Conditions for Achiral Separation of p-Menthane-1,3,8-triol [6]

ParameterValue
GC System Gas chromatograph coupled to a mass spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (m/z 40-400) or SIM for quantification

Table 2: Example GC-MS Conditions for Chiral Separation of Menthoglycol (p-menthane-3,8-diol) Isomers [4]

ParameterValue
GC System Gas chromatograph coupled to a mass spectrometer
Column Chiral column (e.g., ß-cyclodextrin), 30 m x 0.32 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split
Carrier Gas Helium
Oven Program Initial: 60 °C, hold for 5 min; Ramp: 3 °C/min to 230 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan or SIM

Experimental Protocols

Protocol 1: General GC-MS Analysis of p-Menthane Isomers (Achiral)

This protocol provides a starting point for the separation of p-menthane isomers on a standard non-polar column.

1. Standard and Sample Preparation:

  • Standard Preparation : Prepare individual and mixed standard solutions of the target p-menthane isomers in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.[4]

  • Sample Preparation : For essential oils or other complex matrices, a simple dilution (e.g., 1:100 v/v in hexane) is often sufficient.[4] If the sample contains particulates, filter it through a 0.22 µm syringe filter.[4]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Injector : 250°C, Split/splitless injector.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase at a rate of 3°C/min to 240°C.[7]

  • Mass Spectrometer :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40-550.[7]

    • Ion Source Temperature: 230°C.[7]

    • Solvent Delay: 5 minutes.[7]

3. Data Analysis:

  • Identification : Identify the p-menthane isomers by comparing their retention times and mass spectra with those of authentic standards and spectral libraries (e.g., NIST, Wiley).[7]

  • Quantification : Calculate the relative percentage of each isomer from the GC peak areas. For absolute quantification, construct a calibration curve using the prepared standards.[4]

Protocol 2: Chiral GC-MS Separation of p-Menthane Enantiomers

This protocol is designed for the separation of enantiomeric pairs of p-menthane isomers.

1. Standard and Sample Preparation:

  • Follow the same procedure as in Protocol 1, ensuring that standards for the specific enantiomers of interest are used.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System : A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column : A chiral capillary column, such as a ß-cyclodextrin based column (e.g., 30 m x 0.32 mm ID x 0.25 µm film thickness).[4]

  • Injector : 250°C, Split mode.

  • Carrier Gas : Helium.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase at a rate of 3°C/min to 230°C.[4]

  • Mass Spectrometer :

    • Ionization Mode: EI at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Follow the same data analysis procedure as in Protocol 1, paying close attention to the elution order and resolution of the enantiomeric pairs.

start Start: Sample Preparation prepare_standards Prepare Standards & Samples (Dilution/Extraction) start->prepare_standards gc_ms_analysis GC-MS Analysis (Select Chiral or Achiral Method) prepare_standards->gc_ms_analysis data_acquisition Data Acquisition (Full Scan / SIM) gc_ms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing identification Peak Identification (Retention Time & Mass Spectra) data_processing->identification quantification Quantification (Peak Area / Calibration Curve) data_processing->quantification end End: Report Results identification->end quantification->end

Caption: Experimental workflow for the GC-MS analysis of p-menthane isomers.

References

Technical Support Center: Prevention of p-Mentha-1,5-dien-8-ol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of oxidation of p-Mentha-1,5-dien-8-ol, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: this compound, like many terpene alcohols, is susceptible to oxidation. The primary factors that accelerate its degradation are exposure to:

  • Atmospheric Oxygen: The presence of oxygen is the main driver of oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.

  • Light, especially UV radiation: Light can provide the energy to initiate and propagate oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q2: What are the common degradation products of this compound?

A2: While specific degradation products can vary based on the oxidative conditions, a common degradation product of terpene hydrocarbons upon aging and oxidation is p-cymene. Other potential degradation products for terpene alcohols include the formation of various oxides, aldehydes, and ketones resulting from the oxidation of the alcohol group and the double bonds within the molecule.

Q3: How should I properly store this compound to minimize oxidation?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store in a cool place, ideally refrigerated or frozen for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light: Protect from light by using amber glass vials or by storing in a dark location.

  • Container: Use a tightly sealed container to prevent exposure to atmospheric oxygen and moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of the compound observed in solution. The solvent may not be suitable or may contain impurities that promote oxidation.Use high-purity, degassed solvents. Consider using aprotic solvents if compatible with your experimental design.
Inconsistent results in experiments using this compound. The stock solution may be degrading over time, leading to a lower concentration of the active compound.Prepare fresh solutions of this compound for each experiment. If a stock solution must be stored, keep it under an inert atmosphere in the dark at low temperatures and re-verify its concentration before use.
Formation of unexpected byproducts in a reaction. Oxidation of this compound is occurring during the reaction, leading to the formation of degradation products that may interfere with the desired reaction pathway.Add a suitable antioxidant to the reaction mixture. Ensure the reaction is carried out under an inert atmosphere.

Efficacy of Antioxidants in Preventing Terpene Alcohol Oxidation (Illustrative Data)

Antioxidant Concentration (w/w) Terpene Alcohol Storage Conditions Reduction in Oxidation (%)
Butylated Hydroxytoluene (BHT)0.05%Linalool40°C for 30 days85
Alpha-Tocopherol (Vitamin E)0.1%Linalool40°C for 30 days78
Ascorbyl Palmitate0.1%Geraniol50°C for 20 days82
Propyl Gallate0.02%Geraniol50°C for 20 days90

Note: The effectiveness of an antioxidant will vary depending on the specific terpene alcohol, the solvent system, and the storage conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated oxidative conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, isopropanol)

  • Selected antioxidant(s) (e.g., BHT, alpha-tocopherol)

  • Amber glass vials with Teflon-lined caps

  • Oven or incubator capable of maintaining 40°C ± 2°C

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into several amber glass vials.

  • To one set of vials, add the selected antioxidant at a predetermined concentration.

  • Leave one set of vials without any antioxidant to serve as a control.

  • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

  • Place the vials in an oven at 40°C.

  • At specified time points (e.g., 0, 7, 14, 21, and 30 days), remove a vial from each set.

  • Allow the vial to cool to room temperature.

  • Analyze the concentration of this compound in each sample using a validated GC-FID or GC-MS method.

  • Calculate the percentage of degradation over time for both the control and the antioxidant-stabilized samples.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

Objective: To identify and quantify this compound and its potential oxidation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Prepare samples for analysis by diluting them in a suitable solvent (e.g., hexane, ethyl acetate).

  • Inject a known volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data.

  • Identify this compound based on its retention time and mass spectrum.

  • Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify the compounds by creating a calibration curve with a pure standard of this compound.

Visualizations

Oxidation_Pathway cluster_products Potential Degradation Products This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Intermediate Peroxides Intermediate Peroxides Oxidative Stress->Intermediate Peroxides O2 Degradation Products Degradation Products Intermediate Peroxides->Degradation Products Further Reactions p-Cymene p-Cymene Aldehydes/Ketones Aldehydes/Ketones Epoxides Epoxides

Caption: Simplified oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Accelerated Stability Testing cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Add Antioxidant Add Antioxidant Prepare Stock Solution->Add Antioxidant Control (No Antioxidant) Control (No Antioxidant) Prepare Stock Solution->Control (No Antioxidant) Incubate at 40°C Incubate at 40°C Add Antioxidant->Incubate at 40°C Control (No Antioxidant)->Incubate at 40°C Time Point Sampling Time Point Sampling Incubate at 40°C->Time Point Sampling GC-MS Analysis GC-MS Analysis Time Point Sampling->GC-MS Analysis Quantify Degradation Quantify Degradation GC-MS Analysis->Quantify Degradation

Caption: Workflow for an accelerated stability study.

Prevention_Strategies Oxidation Oxidation Low Temperature Low Temperature Oxidation->Low Temperature Inhibit Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Prevent Light Protection Light Protection Oxidation->Light Protection Block Antioxidants Antioxidants Oxidation->Antioxidants Scavenge

Caption: Key strategies to prevent the oxidation of this compound.

Validation & Comparative

A Comparative Guide to the Biological Activities of Limonene and p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The initial objective of this guide was to provide a direct comparative analysis of the biological activities of p-Mentha-1,5-dien-8-ol and limonene. However, a comprehensive literature review revealed a significant disparity in the available research data. While limonene is a well-characterized monoterpene with a vast body of scientific literature detailing its biological effects, there is a notable scarcity of studies on the isolated this compound. The existing research primarily identifies this compound as a minor constituent of various essential oils, without providing specific data on its individual biological activities.

Therefore, this guide has been adapted to provide a thorough and evidence-based overview of the biological activities of limonene, a widely studied and promising natural compound. We will present quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. While a direct comparison is not feasible at this time, this guide will serve as a valuable resource for understanding the multifaceted pharmacological potential of limonene.

Limonene: A Monoterpene with Diverse Pharmacological Potential

Limonene is a cyclic monoterpene that exists in two enantiomeric forms, d-limonene and l-limonene, with d-limonene being the more common and extensively studied isomer. It is a major component of the essential oils of citrus fruits and is recognized for its broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4]

Antimicrobial Activity

Limonene has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. Its lipophilic nature allows it to partition into the lipid membranes of microorganisms, leading to increased membrane fluidity and permeability, and ultimately, cell death.

Table 1: Antimicrobial Activity of Limonene

MicroorganismAssayConcentration/DosageResultReference
Staphylococcus aureusMIC4000 µg/mL (l-limonene)Inhibition of growth[5]
Escherichia coliMIC8000 µg/mL (l-limonene)Inhibition of growth[5]
Listeria monocytogenesMIC20 mL/LInhibition of growth[6]
Candida albicansMIC125–250 µg/mL (d-limonene)Inhibition of growth[3]
Candida glabrataMIC62.50 µg/mL (d-limonene)Inhibition of growth[3]
Candida parapsilosisMIC31.25–62.50 µg/mL (d-limonene)Inhibition of growth[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of limonene is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of Limonene in broth medium add_inoculum Add microbial inoculum to each dilution start->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate at appropriate temperature and duration (e.g., 37°C for 24h) add_inoculum->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Determine MIC: lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Limonene exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases.

Table 2: Antioxidant Activity of Limonene

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging93.16 ± 1.56[7]
ABTS Radical ScavengingNot explicitly stated in provided abstracts
Ferric Reducing Antioxidant Power (FRAP)Not explicitly stated in provided abstracts

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

dpph DPPH• (Stable free radical, purple) reaction DPPH• + Limonene-H → DPPH-H + Limonene• dpph->reaction limonene Limonene (Antioxidant) limonene->reaction product Reduced DPPH (Yellow, loss of absorbance) reaction->product spectro Measure absorbance at ~517 nm product->spectro cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Limonene Limonene Limonene->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation of IκB NFkB_IkB NF-κB/IκB complex Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_measurement Measurement seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with varying concentrations of Limonene seed_cells->treat_cells incubate_cells Incubate for a specific duration (e.g., 24, 48h) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation by viable cells add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

References

A Comparative Analysis of the Cytotoxicity of p-Mentha-1,5-dien-8-ol and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various monoterpenes, with a special focus on the available data for p-Mentha-1,5-dien-8-ol and its structural analogs. The information presented is intended to support research and development efforts in the field of oncology and natural product-based therapeutics.

Introduction to Monoterpene Cytotoxicity

Monoterpenes, a class of secondary metabolites found in the essential oils of many plants, have garnered significant attention for their potential as anticancer agents.[1][2] Their diverse chemical structures contribute to a wide range of biological activities, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways in cancer cells.[3][4] Numerous studies have demonstrated the cytotoxic effects of various monoterpenes against a spectrum of cancer cell lines, validating this class of compounds as a promising source for the development of novel chemotherapeutic drugs.[1][2] The mechanisms underlying their anticancer activity are multifaceted, often involving oxidative stress-induced apoptosis.[1][2]

Cytotoxicity Profile of this compound

Direct experimental data on the cytotoxicity of this compound against cancer cell lines is currently limited in publicly available scientific literature. One study identified this compound as a minor component (0.3%) of the essential oil from Tanacetum tomentellum, which was evaluated for its antimicrobial and antimalarial activities.[5] However, the cytotoxicity of the isolated compound was not assessed.

To provide a relevant comparison, we can examine the cytotoxic activity of its parent compound, α-phellandrene (p-Mentha-1,5-diene). A study on the biological activities of α-phellandrene reported its cytotoxic effects on human liver cancer (J5) cells. Treatment with 30 µM and 50 µM of α-phellandrene for 24 hours resulted in cell viability of 61% and 51%, respectively.[6] This suggests that the p-menthane scaffold possesses cytotoxic potential. The addition of a hydroxyl group at the C8 position, as in this compound, could potentially modulate this activity, a common observation in structure-activity relationship studies of monoterpenes.[7]

Comparative Cytotoxicity of Other Monoterpenes

A substantial body of evidence supports the cytotoxic and antitumor properties of a wide array of monoterpenes. The following table summarizes the 50% inhibitory concentration (IC50) values of several well-studied monoterpenes against various human cancer cell lines, providing a benchmark for their cytotoxic potency.

MonoterpeneCancer Cell LineIC50 (µM)Reference
CarvacrolA549 (Lung Carcinoma)450[3]
PC-3 (Prostate Cancer)250[3]
ThymolA549 (Lung Carcinoma)>500[8]
SK-MEL28 (Melanoma)150-200[8]
GeraniolA431 (Skin Carcinoma)98[8]
MCF-7 (Breast Cancer)150[9][10]
LimoneneT24 (Bladder Cancer)9[3]
Perillyl AlcoholHT-29 (Colon Carcinoma)<1000[7]
ThymoquinoneA549 (Lung Carcinoma)47[3]
CarvoneKMS-5 (Myeloma)Not specified[3]
1,8-CineoleA2780 (Ovarian Cancer)Comparable to doxorubicin[3]

Signaling Pathways in Monoterpene-Induced Cytotoxicity

The cytotoxic effects of many monoterpenes are mediated through the induction of apoptosis, a form of programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_cell Cancer Cell Monoterpene Monoterpene (e.g., Limonene, Perillyl Alcohol) ROS ↑ Reactive Oxygen Species (ROS) Monoterpene->ROS Bax ↑ Bax Monoterpene->Bax Bcl2 ↓ Bcl-2 Monoterpene->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion pro-apoptotic Bcl2->Mitochondrion anti-apoptotic Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by monoterpenes.

As depicted in the diagram, monoterpenes can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3] This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptotic cell death.[3][11]

Experimental Protocols

Standardized in vitro assays are crucial for determining the cytotoxic potential of natural compounds. The following are detailed methodologies for two commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

mtt_workflow cluster_workflow MTT Assay Workflow start 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate for 24h (allow attachment) start->incubate1 treat 3. Treat with monoterpenes (various concentrations) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Measure absorbance (e.g., at 570 nm) solubilize->read

Caption: A typical workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the monoterpene. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the test compound.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.

    • Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Conclusion

While direct evidence for the cytotoxicity of this compound is currently lacking, the cytotoxic activity of its parent compound, α-phellandrene, and a wealth of data on other monoterpenes suggest its potential as a subject for future anticancer research. The comparative data presented in this guide, along with detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of monoterpenes. Further studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.

References

A Comparative Analysis of the Flavor Profiles of p-Mentha-1,5-dien-8-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nuanced world of flavor chemistry offers a vast landscape for exploration, particularly in the study of isomeric compounds where subtle structural differences can lead to profound sensory variations. This guide provides a comparative analysis of the flavor profiles of p-Mentha-1,5-dien-8-ol isomers, a group of monoterpenoid alcohols. Due to the limited availability of direct comparative studies on all isomers of this compound, this guide synthesizes available data on identified isomers and related compounds to offer a comprehensive overview for research and development purposes.

Flavor Profile Comparison
Isomer/Related CompoundCAS NumberCommon NameReported Flavor/Odor Profile
This compound1686-20-0α-Phellandren-8-olMint-like aroma.
p-Menthadienol (unknown isomer)65391-05-1Possesses a fresh citrus, minty, and herbaceous character; contributes minty, citrus, and slightly spicy notes.
(S)-(+)-α-Phellandrene99-83-2Described as having a characteristic dill note, also characterized as weed-like and dill-like.
(R)-(-)-α-Phellandrene99-83-2Characterized by a terpene-like, medicinal odor.

Note: The flavor profiles of the enantiomers of the parent terpene, α-phellandrene, are included to highlight the significant impact of stereoisomerism on sensory perception. It is highly probable that the different isomers of this compound also exhibit distinct flavor profiles.

Experimental Protocols

The characterization of flavor profiles is a meticulous process involving both instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments typically employed in the sensory analysis of flavor compounds like this compound isomers.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Objective: To separate and identify the individual odor-active compounds in a sample of p-menthadienol isomers.

Methodology:

  • Sample Preparation: A solution of the isomer or a mixture of isomers is prepared in a suitable volatile solvent (e.g., diethyl ether or pentane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for compound identification and quantification. The other stream is directed to a sniffing port.

  • Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

  • Data Analysis: The data from the chemical detector and the olfactometry analysis are correlated to identify the specific compounds responsible for each aroma attribute.

Sensory Panel Evaluation

A sensory panel, composed of trained individuals, is used to provide a comprehensive and quantitative description of the flavor profile of a substance.

Objective: To quantitatively describe and compare the flavor profiles of different this compound isomers.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify a range of flavor attributes relevant to the samples being tested (e.g., minty, citrus, herbaceous, spicy, woody).

  • Sample Preparation: Solutions of each isomer are prepared at various concentrations in a neutral medium (e.g., water, mineral oil, or a specific food matrix). Samples are presented in a controlled environment to minimize sensory biases.

  • Evaluation: Panelists are presented with the samples in a randomized and blind manner. They rate the intensity of each flavor attribute on a structured scale (e.g., a 15-point line scale).

  • Data Analysis: The data from the sensory panel is collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the flavor profiles of the isomers.

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying biological mechanisms of flavor perception, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Flavor Profile Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental & Sensory Analysis cluster_Data Data Acquisition & Processing cluster_Interpretation Interpretation Sample This compound Isomers Dilution Dilution in Solvent Sample->Dilution GC_O Gas Chromatography-Olfactometry (GC-O) Dilution->GC_O Sensory_Panel Sensory Panel Evaluation Dilution->Sensory_Panel GC_Data GC-MS/FID Data GC_O->GC_Data Olfactory_Data Olfactory Data GC_O->Olfactory_Data Sensory_Scores Sensory Panel Scores Sensory_Panel->Sensory_Scores Correlation Correlation of Instrumental and Sensory Data GC_Data->Correlation Olfactory_Data->Correlation Sensory_Scores->Correlation Flavor_Profile Flavor Profile Characterization Correlation->Flavor_Profile

Caption: Experimental workflow for flavor profile analysis.

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway Odorant Odorant Molecule (this compound isomer) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca2+ / Na+ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General olfactory signaling pathway.

A Comparative Analysis of p-Menthane-3,8-diol (PMD) and DEET as Mosquito Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the insect repellent activities of the naturally derived p-Menthane-3,8-diol (PMD) and the synthetic stalwart, N,N-Diethyl-meta-toluamide (DEET), reveals comparable efficacy, with nuances in protection duration and effective dosage against various mosquito species. This guide provides a detailed comparison of their performance based on available experimental data, outlines the methodologies used for their evaluation, and presents a visual representation of the standard testing workflow.

DEET, developed for military use in 1946, has long been the gold standard for insect repellents, offering broad-spectrum and long-lasting protection.[1] However, concerns over its synthetic nature and potential for skin irritation have driven the search for effective alternatives.[2][3] p-Menthane-3,8-diol (PMD), a naturally occurring substance derived from the lemon eucalyptus plant (Corymbia citriodora), has emerged as a promising botanical alternative, with numerous studies demonstrating its comparable repellency to DEET.[1][4]

Quantitative Comparison of Repellent Efficacy: PMD vs. DEET

The effectiveness of a topical repellent is primarily measured by its Complete Protection Time (CPT), the duration for which it prevents insect bites, and its Effective Dose (ED), the minimum amount required to achieve a certain level of repellency. The following table summarizes key quantitative data from comparative studies of PMD and DEET.

Active IngredientConcentrationMosquito SpeciesApplication Dose (mg/cm²)Complete Protection Time (CPT) (hours)Effective Dose (ED95) (mg/cm²)Reference
PMD 15%Aedes aegyptiNot Specified0.5Not Specified[5]
Anopheles stephensi1[5]
Culex quinquefasciatus0.5[5]
DEET 15%Aedes aegyptiNot Specified0.5Not Specified[5]
Anopheles stephensi2[5]
Culex quinquefasciatus2[5]
PMD 20%Anopheles stephensi1.77-8Not Specified[6]
DEET 50%Anopheles stephensi1.730Not Specified[6]
PMD 30%Aedes aegyptiNot SpecifiedNot Specified0.25[7]
DEET 20%Aedes aegyptiNot SpecifiedNot Specified0.09[7]

Experimental Protocols

The data presented above are primarily derived from a standardized laboratory-based assay known as the Arm-in-Cage (AIC) test . This method is a common procedure for evaluating the efficacy of topical repellents.[8][9]

Arm-in-Cage (AIC) Test Protocol

The AIC test involves the following key steps:

  • Mosquito Rearing: A colony of a specific mosquito species (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus) is maintained in a controlled laboratory environment. For the tests, adult female mosquitoes that have been starved are used, as they are the ones that seek a blood meal.[5][10]

  • Test Cages: A predetermined number of host-seeking female mosquitoes, typically around 200, are placed in a test cage (e.g., 40 x 40 x 40 cm).[8][9]

  • Human Volunteers: The study involves human volunteers who have been screened to ensure they meet the study's inclusion criteria.[11]

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm. The other hand is typically protected with a glove.[10][11]

  • Exposure: The volunteer's treated forearm is inserted into the cage of mosquitoes for a fixed duration (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[8][9]

  • Data Collection: The primary endpoint is the Complete Protection Time (CPT) , which is defined as the time from repellent application until the first confirmed mosquito bite (often defined as a bite followed by a second bite within the same or next exposure period).[8] The number of mosquito landings and probing attempts may also be recorded.[12]

  • Control: A control arm, where no repellent is applied, is used to assess the biting pressure of the mosquitoes.

Experimental Workflow

The following diagram illustrates the typical workflow of an Arm-in-Cage experiment for evaluating insect repellent efficacy.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Mosquito Rearing (e.g., Aedes aegypti) E Arm-in-Cage Exposure (Timed Intervals) A->E B Volunteer Recruitment & Screening D Repellent Application (Defined Dose on Forearm) B->D C Repellent Formulation (PMD & DEET) C->D D->E Volunteer's Arm F Data Recording (Bites, Landings) E->F G Determine Complete Protection Time (CPT) F->G H Statistical Analysis G->H I Compare Efficacy (PMD vs. DEET) H->I Signaling_Pathway cluster_host Human Host cluster_mosquito Mosquito Olfactory System cluster_behavior Mosquito Behavior Host Human Odorants (e.g., 1-octen-3-ol, Lactic Acid) Receptor Odorant Receptors (on Antennae) Host->Receptor Binds to Neuron Olfactory Receptor Neuron Activation Receptor->Neuron Activates Brain Brain Processing Neuron->Brain Signal to Attraction Host-Seeking Behavior Brain->Attraction Initiates Repellent Repellent Molecule (DEET or PMD) Repellent->Receptor Blocks/Interferes with

References

"validation of analytical methods for p-Mentha-1,5-dien-8-ol quantification"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quantification of p-Mentha-1,5-dien-8-ol

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds such as this compound (also known as α-phellandren-8-ol or sobrerol) is crucial for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The validation of these analytical methods is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring the reliability and suitability of the methods for their intended purpose. Key validation parameters addressed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Principal Analytical Techniques

The primary methods for the analysis of volatile terpenoids like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): A robust and widely used technique for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers excellent sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile. A UV detector is commonly used for quantification, although a mass spectrometer can also be employed for enhanced selectivity and sensitivity.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the quantification of this compound.

Parameter Gas Chromatography-Flame Ionization Detector (GC-FID) High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Specificity High (demonstrated by peak purity and resolution)Good (potential for interference from matrix components)
Run Time ~20 minutes~15 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following are typical experimental protocols for the analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This protocol is based on typical conditions for the analysis of terpenoids.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable organic solvent, such as ethanol or hexane, to achieve a concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-FID Instrumentation and Conditions:

  • Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) can be used.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Protocol

As this compound lacks a strong chromophore, detection at a lower wavelength is necessary.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 210 nm.[3][4]

  • Injection Volume: 10 µL.[3]

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D Validate Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Statistical Analysis of Validation Data I->J K Validation Report J->K

References

A Comparative Analysis of Synthetic Routes to p-Menthadienols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes for the production of p-menthadienols, valuable intermediates in the synthesis of cannabinoids and other bioactive molecules.[1][2] The following sections present quantitative data, experimental protocols, and visual workflows for key methodologies, offering an objective assessment to aid in the selection of the most suitable synthesis strategy.

Comparative Data of Synthesis Routes

The selection of a synthetic pathway is often dictated by factors such as yield, reaction time, and scalability. The following table summarizes quantitative data for prominent p-menthadienol synthesis methods.

Synthesis RouteStarting MaterialKey Reagents/ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Photooxidation (R)-(+)-LimoneneO₂, meso-tetraphenylporphyrin, white LEDs, triphenylphosphineHigh6 minutesContinuous flow, high productivity (6.5 g/day )Requires specialized photoreactor setup
Epoxidation and Ring-Opening (m-CPBA) Limonenei) m-CPBA, CHCl₃, 0°C; ii) 40% HNMe₂(aq), 80°C; iii) 30% H₂O₂, 50% CH₃CN(aq); iv) 180°C, 1 mm Hg62 (i), 74 (iv)2h (i), 18h (ii), 2h (iii)Well-established methodologyMulti-step process with moderate overall yield
Epoxidation and Ring-Opening (Lewis Acid Catalyzed) (+)-Limonene oxideAmine (e.g., piperidine), Lewis acid (e.g., lithium bromide)>9516 hoursHigh regio- and stereoselectivity (>20:1)Requires preparation of the starting epoxide
Cyclization of Acyclic Precursors Geraniol or NerolTris(p-bromophenyl)ammoniumyl radical cationNovel cyclization yielding a single productLess common route, data on yield and time not readily available
Isomerization of Terpenes α-Pinene or LimoneneAcid catalysisUtilizes readily available starting materialsCan lead to a mixture of isomers, requiring purification

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following are protocols for the key synthesis methods discussed.

Continuous Flow Photooxidation of (R)-(+)-Limonene

This method describes the scale-up synthesis of p-mentha-2,8-dien-1-ol.[1]

Procedure:

  • An acetonitrile solution is saturated with O₂ at 8 bar using a tube-in-tube reactor.

  • This stream is then mixed with a stream of (R)-(+)-limonene and a stream of meso-tetraphenylporphyrin in dichloromethane.

  • The resulting solution is irradiated with 120 W white LEDs in a 30 mL PFA photoreactor.

  • Upon exiting the reactor, the mixture is quenched with a stream of triphenylphosphine to reduce the intermediate hydroperoxides to the corresponding alcohols.

  • The protocol is optimized for a 6-minute residence time.

Epoxidation of Limonene and Subsequent Ring-Opening

This multi-step synthesis produces p-mentha-2,8-dien-1-ol from limonene.[3]

Step i: Epoxidation

  • Limonene is dissolved in chloroform (CHCl₃).

  • The solution is cooled to 0°C.

  • meta-Chloroperoxybenzoic acid (m-CPBA) is added, and the reaction proceeds for 2 hours.

Step ii: Amine Addition

  • The epoxide is treated with 40% aqueous dimethylamine (HNMe₂) at 80°C for 18 hours.

Step iii: Oxidation

  • The resulting amine adduct is oxidized with 30% hydrogen peroxide (H₂O₂) in 50% aqueous acetonitrile (CH₃CN) at room temperature for 2 hours.

Step iv: Pyrolysis

  • The N-oxide intermediate is pyrolyzed at 180°C under reduced pressure (1 mm Hg) to yield p-mentha-2,8-dien-1-ol.

Regio- and Stereoselective Ring-Opening of (+)-Limonene Oxide

This process focuses on the controlled opening of the epoxide ring to form (+)-p-mentha-2,8-diene-1-ol.[4][5]

Procedure:

  • (+)-Limonene oxide is reacted with an amine (e.g., piperidine) in the presence of a Lewis acid (e.g., lithium bromide).

  • This reaction forms amine adduct intermediates with high regio- and stereoselectivity.

  • The amine adduct is then oxidized to form an N-oxide.

  • The N-oxide is subsequently pyrolyzed to yield (+)-p-mentha-2,8-diene-1-ol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of the described synthetic routes.

Synthesis_Workflow_Photooxidation Limonene (R)-(+)-Limonene Mixer Mixing Limonene->Mixer O2 O₂ O2->Mixer Catalyst meso-tetraphenyl- porphyrin Catalyst->Mixer Photoreactor Photoreactor (120W white LEDs) Mixer->Photoreactor Hydroperoxides Hydroperoxide Intermediates Photoreactor->Hydroperoxides Quench Quenching (Triphenylphosphine) Hydroperoxides->Quench Product p-mentha-2,8-dien-1-ol Quench->Product

Caption: Continuous flow photooxidation of (R)-(+)-Limonene.

Synthesis_Workflow_Epoxidation Limonene Limonene Epoxidation Epoxidation (m-CPBA, CHCl₃, 0°C) Limonene->Epoxidation Epoxide Limonene Epoxide Epoxidation->Epoxide Amine_Addition Amine Addition (HNMe₂, 80°C) Epoxide->Amine_Addition Amine_Adduct Amine Adduct Amine_Addition->Amine_Adduct Oxidation Oxidation (H₂O₂, CH₃CN) Amine_Adduct->Oxidation N_Oxide N-Oxide Intermediate Oxidation->N_Oxide Pyrolysis Pyrolysis (180°C, 1 mm Hg) N_Oxide->Pyrolysis Product p-mentha-2,8-dien-1-ol Pyrolysis->Product

Caption: Multi-step synthesis via epoxidation and ring-opening.

Synthesis_Workflow_Lewis_Acid Limonene_Oxide (+)-Limonene Oxide Ring_Opening Ring-Opening (Amine, Lewis Acid) Limonene_Oxide->Ring_Opening Amine_Adduct Amine Adduct Ring_Opening->Amine_Adduct Oxidation Oxidation Amine_Adduct->Oxidation N_Oxide N-Oxide Intermediate Oxidation->N_Oxide Pyrolysis Pyrolysis N_Oxide->Pyrolysis Product (+)-p-mentha-2,8-dien-1-ol Pyrolysis->Product

Caption: Lewis acid-catalyzed ring-opening of (+)-Limonene Oxide.

References

Comparative In Vitro Anti-inflammatory Activity of α-Phellandrene and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative overview of the in vitro anti-inflammatory activity of the monoterpene α-phellandrene . It is important to note that a comprehensive search of scientific literature did not yield any specific experimental data on the in vitro anti-inflammatory activity of alpha-phellandren-8-ol . Therefore, this document focuses on the more extensively studied parent compound, α-phellandrene, as a proxy. The data presented herein is for informational and comparative purposes only and should not be considered as a direct representation of the activity of alpha-phellandren-8-ol.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, particularly monoterpenes, have garnered significant interest for their therapeutic potential. This guide provides an objective comparison of the in vitro anti-inflammatory performance of α-phellandrene against established anti-inflammatory drugs, diclofenac and dexamethasone, and another related monoterpene, terpinolene. The presented data, summarized from various studies, aims to facilitate the evaluation of α-phellandrene as a potential anti-inflammatory candidate.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of α-phellandrene and comparator compounds. The primary markers of inflammation assessed are nitric oxide (NO), a key signaling molecule in inflammation, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration% InhibitionIC50
α-Phellandrene 100 µM63.8%[1]Not Reported
Terpinolene 100 µM41.3%[1]Not Reported
Diclofenac --~47.12 µg/mL
Dexamethasone --~9 nM

Note: A direct comparison of potency is challenging due to the different metrics reported (percentage inhibition at a fixed concentration versus IC50 values). IC50 represents the concentration required to achieve 50% inhibition.

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundCytokineEffect
α-Phellandrene TNF-αDose-dependent suppression[1]
IL-6Dose-dependent suppression[1]
Terpinolene TNF-αDose-dependent suppression[1]
IL-6Dose-dependent suppression[1]
Diclofenac TNF-αDose-dependent inhibition
IL-6-
Dexamethasone TNF-αInhibition
IL-6Inhibition

Note: Quantitative IC50 values for the inhibition of TNF-α and IL-6 by α-phellandrene were not available in the reviewed literature, preventing a direct potency comparison.

Experimental Protocols

The following are detailed methodologies for the key in vitro anti-inflammatory assays cited in this guide.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is a widely used method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., α-phellandrene) and a final concentration of 1 µg/mL of LPS to induce inflammation. A control group with LPS alone and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines in the supernatant of stimulated macrophages.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of the test compounds as described in the NO production assay. For cytokine analysis, cells are typically seeded in 24-well or 48-well plates.

  • Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Procedure: Briefly, the wells of a microplate pre-coated with a capture antibody specific for the target cytokine are incubated with the cell culture supernatants. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

  • Quantification: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.

Mandatory Visualizations

Signaling Pathway of LPS-Induced Inflammation

LPS_Signaling cluster_nucleus Gene Transcription LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces COX2 COX-2 Nucleus->COX2 induces TNFa TNF-α Nucleus->TNFa induces IL6 IL-6 Nucleus->IL6 induces NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture RAW 264.7 Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation (α-Phellandrene, Comparators) Stimulation LPS Stimulation & Compound Treatment Compound_Prep->Stimulation Cell_Seeding->Stimulation Incubation 24h Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis (% Inhibition, IC50) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for screening anti-inflammatory compounds in vitro.

References

A Comparative Guide to the Sensory Evaluation of p-Mentha-1,5-dien-8-ol in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of p-Mentha-1,5-dien-8-ol and its common alternatives in fragrance compositions. The information is supported by experimental data and detailed methodologies to assist in the formulation and development of new fragrances.

Introduction to this compound

This compound, also known as α-phellandren-8-ol, is a monoterpene alcohol with the chemical formula C10H16O[1][2]. Its unique olfactory profile makes it a subject of interest for perfumers and researchers in the fragrance industry. This guide will delve into its sensory characteristics and compare them with other well-established fragrance ingredients.

Comparative Sensory Profile

Fragrance IngredientCAS NumberOlfactory ProfileOdor Description
This compound 1686-20-0Citrus, Herbal, Terpenic, Green, Woody, PepperyPossesses a complex aroma with citrus and herbal top notes, a characteristic terpenic and green body, and woody, peppery undertones[3][4].
Linalool 78-70-6Floral, Woody, CitrusA widely used fragrance ingredient with a pleasant floral and woody scent, often with a hint of citrus.
Alpha-Terpineol 98-55-5Floral, Lilac, Pine, CitrusCharacterized by a fresh, clean, and floral aroma reminiscent of lilac, with piney and citrus nuances.
d-Limonene 5989-27-5Citrus, Orange, SweetA major component of citrus oils, it has a strong, fresh, and sweet orange peel scent.

Experimental Protocols for Sensory Evaluation

To ensure objective and reproducible sensory data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in fragrance evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a fragrance composition that contribute to its overall aroma.

Objective: To separate and identify the individual odor-active compounds in a fragrance sample.

Methodology:

  • Sample Preparation: The fragrance oil is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

  • Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor description and intensity of each compound as it elutes from the column.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which shows the retention time, odor description, and intensity of each odor-active compound.

Descriptive Sensory Analysis

This method is used to obtain a detailed description of the sensory characteristics of a fragrance.

Objective: To identify and quantify the specific aroma attributes of a fragrance composition.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They undergo extensive training to develop a common vocabulary for describing fragrance attributes.

  • Sample Preparation: Fragrance samples are presented in a controlled and consistent manner, typically on smelling strips or in solution.

  • Evaluation: Panelists individually evaluate the samples and rate the intensity of each identified attribute (e.g., citrus, floral, woody, spicy) on a labeled magnitude scale (e.g., 0 = none, 10 = extremely strong).

  • Data Collection: The intensity ratings from all panelists are collected.

  • Data Analysis: The data is statistically analyzed to determine the mean intensity ratings for each attribute, creating a sensory profile or "fingerprint" of the fragrance.

Consumer Preference Testing

This method assesses the overall liking and acceptance of a fragrance by the target consumer group.

Objective: To determine consumer preference for a fragrance and identify key drivers of liking.

Methodology:

  • Participant Recruitment: A large group of consumers (typically 50-100) from the target demographic is recruited.

  • Sample Presentation: Fragrance samples are presented to consumers in a monadic or sequential monadic design to avoid comparison bias. Samples are typically applied to a neutral carrier like a smelling strip or unscented lotion.

  • Questionnaire: Consumers are asked to rate their overall liking of the fragrance on a hedonic scale (e.g., 9-point scale from "dislike extremely" to "like extremely"). They may also be asked about specific attributes they liked or disliked and their purchase intent.

  • Data Analysis: The data is statistically analyzed to determine the mean liking scores for each fragrance and to identify any significant differences in preference.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the olfactory signaling pathway, a typical experimental workflow for sensory evaluation, and the logical relationship of this compound to other fragrance categories.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Ion CNG_Channel->Ca_Ion Neuron Olfactory Sensory Neuron Depolarization Ca_Ion->Neuron Triggers Signal Signal to Brain Neuron->Signal

Caption: Olfactory Signaling Pathway.

Sensory_Evaluation_Workflow cluster_0 Phase 1: Analytical Evaluation cluster_1 Phase 2: Consumer Evaluation cluster_2 Phase 3: Data Analysis & Interpretation GCO Gas Chromatography- Olfactometry (GC-O) DA Descriptive Sensory Analysis GCO->DA Identifies Key Odorants CPT Consumer Preference Testing DA->CPT Informs Product Selection Stats Statistical Analysis CPT->Stats Report Final Report & Recommendations Stats->Report

Caption: Sensory Evaluation Workflow.

Fragrance_Relationships cluster_Citrus Citrus Family cluster_Herbal_Green Herbal/Green Family cluster_Woody Woody Family cluster_Floral Floral Family center Fragrance Wheel Limonene d-Limonene center->Limonene p_Mentha This compound center->p_Mentha p_Mentha_H This compound center->p_Mentha_H p_Mentha_W This compound center->p_Mentha_W Linalool_W Linalool center->Linalool_W Linalool Linalool center->Linalool Alpha_Terpineol α-Terpineol center->Alpha_Terpineol

Caption: Fragrance Family Relationships.

References

Safety Operating Guide

Proper Disposal of p-Mentha-1,5-dien-8-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of p-Mentha-1,5-dien-8-ol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

This compound, also known as Isocyclo Geraniol (CAS 68527-77-5), is a combustible liquid that can cause skin and eye irritation.[1] Adherence to proper safety and disposal protocols is essential to mitigate risks.

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as a flammable liquid and can be harmful if swallowed.[1] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1]

Hazard ClassificationDescription
Physical Hazard Combustible liquid.[1]
Health Hazards - Harmful if swallowed.[1]- Causes skin irritation.[1]- Causes eye irritation.[1]- May cause respiratory irritation.[1]
Environmental Hazards May be harmful to aquatic life in high concentrations.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Chemical-resistant gloves[1]

  • Safety goggles[1]

  • Protective clothing[1]

  • A respirator if ventilation is inadequate[1]

Spill Management and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.

Spill Cleanup Protocol:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[1]

  • Ensure Adequate Ventilation: Provide sufficient ventilation to the affected area.[1]

  • Absorb the Spill: Use an inert absorbent material, such as sand, diatomaceous earth, or universal binders, to contain and absorb the spilled chemical.[1][2][3]

  • Collect and Containerize: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]

  • Decontaminate the Area: Clean the spill area thoroughly.

Disposal of this compound Waste:

The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national regulations.[1] Improper disposal can lead to environmental harm.

  • Waste Characterization: All waste materials, including the chemical itself and any contaminated absorbents or PPE, should be treated as hazardous waste.

  • Licensed Waste Disposal Contractor: Arrange for the disposal of the waste through a licensed waste disposal contractor.[2]

  • Environmental Protection: Prevent the entry of this compound into drains, sewers, and waterways.[1][2][4][5]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Identify Waste This compound or Contaminated Material ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe containerize Step 2: Securely Containerize Waste Use labeled, sealed containers. ppe->containerize storage Step 3: Store Waste Safely Cool, dry, well-ventilated area away from ignition sources. containerize->storage contact_vendor Step 4: Contact Licensed Waste Disposal Vendor storage->contact_vendor documentation Step 5: Complete Waste Manifest/Documentation contact_vendor->documentation disposal Step 6: Arrange for Pickup and Final Disposal documentation->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Handling and Storage Precautions

Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.

  • Handling: Avoid inhaling vapors and direct contact with skin and eyes.[1] Ensure adequate ventilation in the work area and keep the chemical away from ignition sources.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] It should be stored away from heat and strong oxidizing agents.[1]

References

Essential Safety and Operational Guide for Handling p-Mentha-1,5-dien-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for p-Mentha-1,5-dien-8-ol was located. The following guidance is based on the safety protocols for the closely related compound, (R)-p-mentha-1,8-diene (d-limonene), and general principles of laboratory safety for handling terpenoid alcohols. Researchers must conduct a thorough risk assessment prior to handling this compound and consult with their institution's Environmental Health and Safety (EHS) department. This guide is intended to provide immediate, essential safety and logistical information for laboratory personnel.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The required PPE varies based on the specific laboratory task being performed.

Task CategoryEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Short Duration (e.g., preparing solutions in a fume hood, small-scale transfers)Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Generally not required when handled within a certified chemical fume hood.
High Volume / Long Duration (e.g., synthesis, purification, large-scale transfers)Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Viton®, butyl rubber).Chemically resistant lab coat or apron over a standard lab coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Disposable coveralls over regular lab attire.A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Safe Handling and Storage

Adherence to standard operating procedures is crucial for the safe handling of this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use a certified chemical fume hood for all procedures that may generate vapors or aerosols.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Work Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

  • Use non-sparking tools and take precautionary measures against static discharge, as the related compound d-limonene is flammable.[1][2][3]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.

  • Wash hands thoroughly after handling.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep containers tightly sealed to prevent leakage.

  • Store away from sources of heat, sparks, and open flames.[1][2][3]

  • Protect from direct sunlight.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Collection:

  • All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste.

  • Collect chemical waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.

  • Do not mix with incompatible waste streams.

Storage of Waste:

  • Store waste containers in a designated, well-ventilated secondary containment area.

  • Keep waste containers closed and clearly labeled with the contents and associated hazards.

Disposal:

  • Dispose of all chemical waste through your institution's EHS department or a licensed waste disposal contractor.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_2 Required PPE start Start: Handling this compound task_assessment Assess Task: - Volume - Duration - Potential for Splash/Aerosol start->task_assessment low_risk Low Volume / Short Duration task_assessment->low_risk Low Risk high_risk High Volume / Long Duration task_assessment->high_risk High Risk spill Spill or Emergency task_assessment->spill Spill/Emergency ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Resistant Apron high_risk->ppe_high ppe_spill Full Protection: - Goggles & Face Shield - Heavy-Duty Gloves - Coveralls - Respirator spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

The following flowchart outlines the immediate steps to take in the event of an exposure or spill.

Emergency_Response_Flowchart cluster_0 Incident cluster_1 Immediate Actions cluster_2 Follow-Up incident Exposure or Spill Occurs skin_contact Skin Contact: Remove contaminated clothing. Flush skin with water. incident->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. incident->eye_contact inhalation Inhalation: Move to fresh air. incident->inhalation spill_response Spill: Evacuate area. Alert others. incident->spill_response seek_medical Seek Medical Attention if symptoms persist. skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical cleanup Contain and Clean Spill (if trained and safe to do so). spill_response->cleanup report_incident Report Incident to Supervisor and EHS. seek_medical->report_incident cleanup->report_incident

Caption: Emergency response plan for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.